2-Carboxyphenol-d4
説明
Structure
3D Structure
特性
IUPAC Name |
2,3,4,5-tetradeuterio-6-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3/c8-6-4-2-1-3-5(6)7(9)10/h1-4,8H,(H,9,10)/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSDEFSMJLZEOE-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676139 | |
| Record name | 2-Hydroxy(~2~H_4_)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78646-17-0 | |
| Record name | 2-Hydroxy(~2~H_4_)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Purification of 2-Carboxyphenol-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis and purification of 2-Carboxyphenol-d4, also known as deuterated salicylic acid. The incorporation of deuterium into molecules is a critical technique in drug discovery and development, offering benefits such as improved pharmacokinetic profiles and utility as internal standards for quantitative analysis. This document outlines detailed experimental protocols, data presentation, and visual workflows to support researchers in this field.
Introduction
2-Carboxyphenol, or salicylic acid, is a key compound in pharmaceuticals, notably as the precursor to acetylsalicylic acid (aspirin). The deuterated analogue, this compound, in which four hydrogen atoms on the aromatic ring are replaced by deuterium, is a valuable tool in metabolic studies and as an internal standard for mass spectrometry-based quantification. The increased mass and the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond provide a distinct mass spectrometric signature and can alter metabolic pathways, respectively.
This guide focuses on the practical aspects of synthesizing and purifying this compound, with an emphasis on achieving high isotopic purity and chemical purity.
Synthesis of this compound
The most common and straightforward method for introducing deuterium into the aromatic ring of phenols is through acid-catalyzed hydrogen-deuterium (H-D) exchange. This electrophilic substitution is particularly effective at the ortho and para positions, which are activated by the hydroxyl group.
Acid-Catalyzed Hydrogen-Deuterium Exchange
Two primary methods for acid-catalyzed H-D exchange are presented below: using a heterogeneous catalyst (Amberlyst-15) and a homogeneous acid catalyst (deuterated sulfuric acid).
Experimental Protocol 1: Heterogeneous Catalysis using Amberlyst-15
This method utilizes a polymer-supported acid catalyst, which simplifies the work-up procedure as the catalyst can be removed by filtration.
Materials:
-
2-Carboxyphenol (Salicylic Acid)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Amberlyst-15 resin
-
Sulfuric acid (for desiccator)
-
Nitrogen gas
-
Anhydrous sodium sulfate
-
Organic solvent (e.g., ethyl acetate)
Procedure:
-
Catalyst Preparation: Dry the Amberlyst-15 resin in a desiccator containing concentrated sulfuric acid under high vacuum for 24 hours.
-
Reaction Setup: In a sealable, heavy-walled glass tube, combine 2-Carboxyphenol (1.0 g), deuterium oxide (15 mL), and the pre-dried Amberlyst-15 resin (0.5 g).
-
Inert Atmosphere: Purge the tube with dry nitrogen gas before sealing it tightly.
-
Reaction: Heat the reaction mixture in an oil bath at 110-120°C for 24-48 hours. The reaction should be protected from light.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the Amberlyst-15 resin.
-
The filtrate containing the deuterated product can be lyophilized to remove the D₂O.
-
Alternatively, the product can be extracted from the aqueous solution using an organic solvent like ethyl acetate. Dry the organic phase over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Experimental Protocol 2: Homogeneous Catalysis using Deuterated Sulfuric Acid (D₂SO₄)
This method employs a strong deuterated acid to facilitate the H-D exchange.
Materials:
-
2-Carboxyphenol (Salicylic Acid)
-
Deuterated sulfuric acid (D₂SO₄, 99.5 atom % D in D₂O)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Nitrogen gas
-
Ice-cold D₂O
-
Anhydrous sodium sulfate
-
Organic solvent (e.g., diethyl ether)
Procedure:
-
Reaction Setup: Dissolve 2-Carboxyphenol (1.0 g) in deuterium oxide (20 mL) in a round-bottom flask equipped with a reflux condenser.
-
Acidification: Carefully add deuterated sulfuric acid dropwise to the solution until a pD of approximately 1 is achieved.
-
Reaction: Heat the mixture to reflux under a nitrogen atmosphere for 12-24 hours.
-
Work-up:
-
Cool the reaction mixture in an ice bath.
-
The deuterated product may precipitate upon cooling. If so, collect the crystals by filtration, washing with a small amount of ice-cold D₂O.
-
If the product remains in solution, extract it with an appropriate organic solvent (e.g., diethyl ether).
-
Dry the organic extract over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.
-
Diagram of the Synthesis Workflow
Caption: Workflow for the synthesis of this compound via acid-catalyzed H-D exchange.
Purification of this compound
Purification of the crude this compound is crucial to remove any unreacted starting material, by-products, and residual catalyst. Recrystallization is a highly effective method for this purpose. Care must be taken to minimize back-exchange of the deuterium atoms with protons from the solvent.
Recrystallization
The choice of solvent is critical for successful recrystallization. Salicylic acid has low solubility in cold water but is significantly more soluble in hot water, making water a suitable solvent.[1] To mitigate back-exchange, using D₂O as the recrystallization solvent is ideal, though costly. A mixed solvent system of a deuterated organic solvent and D₂O can also be employed. If protic solvents (like H₂O or ethanol) are used, it is important to work quickly and use minimal solvent to reduce the risk of back-exchange.
Experimental Protocol: Recrystallization from D₂O
Materials:
-
Crude this compound
-
Deuterium oxide (D₂O)
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of D₂O.
-
Heating: Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more D₂O in small portions if necessary to achieve full dissolution at the boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold D₂O to remove any remaining soluble impurities.
-
Drying: Dry the purified this compound crystals under vacuum.
Diagram of the Purification Workflow
Caption: Workflow for the purification of this compound by recrystallization.
Data Presentation
Quantitative data for the synthesis of deuterated phenols can vary based on the specific substrate and reaction conditions. The following table provides expected ranges for key parameters based on literature for similar compounds.
| Parameter | Expected Value | Analytical Method |
| Chemical Purity | >98% | HPLC, ¹H NMR |
| Isotopic Purity (D atom %) | >95% | ¹H NMR, Mass Spectrometry |
| Yield | 60-85% | Gravimetric |
| Melting Point | 158-161 °C | Melting Point Apparatus |
Analytical Characterization
Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is a primary technique to determine the degree of deuteration. The disappearance or significant reduction of signals corresponding to the aromatic protons (positions 3, 4, 5, and 6) indicates successful H-D exchange. The integration of the remaining proton signals relative to an internal standard can be used to quantify the isotopic purity.
-
¹³C NMR: Confirms the carbon skeleton of the molecule.
-
²H NMR: Directly observes the deuterium nuclei, confirming their presence and location in the molecule.
-
-
Mass Spectrometry (MS):
-
Provides the molecular weight of the compound, which will be higher for the deuterated analogue compared to the unlabeled 2-Carboxyphenol. The isotopic distribution in the mass spectrum can be used to assess the level of deuteration. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Used to determine the chemical purity of the final product by separating it from any non-deuterated starting material or other impurities.
-
Conclusion
The synthesis of this compound can be effectively achieved through acid-catalyzed hydrogen-deuterium exchange. Careful selection of the catalyst and reaction conditions, followed by a meticulous purification process such as recrystallization (ideally with deuterated solvents), is key to obtaining a product with high chemical and isotopic purity. The analytical techniques outlined in this guide are essential for the comprehensive characterization of the final product, ensuring its suitability for use in sensitive applications within drug discovery and development.
References
2-Carboxyphenol-d4 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on 2-Carboxyphenol-d4, a deuterated form of salicylic acid. It is intended to serve as a core resource for researchers and professionals in drug development and related scientific fields. This document outlines its chemical properties, its primary application as an internal standard in quantitative analysis, and the relevant biological pathways of its non-deuterated analogue, salicylic acid.
Core Chemical and Physical Data
This compound, also known as Salicylic Acid-d4, is a stable, isotopically labeled version of 2-Carboxyphenol (Salicylic Acid). The deuterium labeling makes it an ideal internal standard for mass spectrometry-based quantification of salicylic acid in various biological matrices.
| Property | Value | Citations |
| CAS Number | 78646-17-0 | [1][2][3] |
| Molecular Formula | C₇H₂D₄O₃ | [1][2] |
| Molecular Weight | 142.15 g/mol | [1][2] |
| Synonyms | Salicylic Acid-d4, 2-Hydroxybenzoic-3,4,5,6-d4 acid | |
| Appearance | White to off-white solid | [2] |
| Storage | 4°C, sealed from moisture | [1] |
Application in Quantitative Analysis: Experimental Workflow
The primary application of this compound is as an internal standard for the precise quantification of salicylic acid in biological samples using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] The workflow for such an analysis is a critical component of pharmacokinetic studies, drug metabolism research, and clinical diagnostics.
Caption: A generalized experimental workflow for the quantification of salicylic acid using this compound as an internal standard.
Detailed Experimental Protocol: Quantification of Salicylic Acid in Human Serum by GC-MS
This protocol is a representative example of how this compound is used in a research setting. It is based on methodologies described for the quantification of salicylic acid in biological fluids.[4][5]
3.1. Materials and Reagents
-
This compound (Internal Standard)
-
Salicylic Acid (for calibration curve)
-
Human Serum
-
Diethyl ether
-
Ethyl acetate
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)
-
Methanol (HPLC grade)
-
Formic Acid
3.2. Sample Preparation and Extraction
-
Thaw human serum samples at room temperature.
-
To a 100 µL aliquot of serum, add a known concentration of this compound solution.
-
Vortex the mixture for 30 seconds.
-
Perform a liquid-liquid extraction by adding 1 mL of a diethyl ether and ethyl acetate mixture (1:1, v/v).
-
Vortex vigorously for 2 minutes and centrifuge at 3000 x g for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
3.3. Derivatization (for GC-MS)
-
To the dried extract, add 50 µL of the derivatizing agent.
-
Cap the tube and heat at 60°C for 30 minutes.
-
After cooling to room temperature, the sample is ready for injection into the GC-MS system.
3.4. GC-MS Analysis
-
Gas Chromatograph: Equipped with a suitable capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: Optimize for the separation of the derivatized salicylic acid and internal standard.
-
Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for both derivatized salicylic acid and this compound.
3.5. Quantification
-
Generate a calibration curve by plotting the ratio of the peak area of salicylic acid to the peak area of this compound against the concentration of salicylic acid standards.
-
Determine the concentration of salicylic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
Biological Context: Salicylic Acid Signaling in Plants
While this compound is primarily a tool for analytical chemistry, its non-deuterated counterpart, salicylic acid, is a key signaling molecule, particularly in plants where it plays a crucial role in mediating defense responses against pathogens.[6][7][8] Understanding this signaling pathway is vital for researchers in plant biology and pathology.
Caption: Simplified signaling pathway of salicylic acid in plant defense.
Upon pathogen recognition, a signaling cascade is initiated, leading to the biosynthesis of salicylic acid.[6] Salicylic acid then binds to and activates the regulatory protein NPR1, which translocates to the nucleus.[9] In the nucleus, NPR1 interacts with TGA transcription factors to induce the expression of pathogenesis-related (PR) genes, ultimately leading to systemic acquired resistance throughout the plant.[7][9]
Conclusion
This compound is an indispensable tool for the accurate and reliable quantification of salicylic acid in diverse research and clinical applications. Its use as an internal standard is a cornerstone of modern bioanalytical methodologies. Furthermore, a comprehensive understanding of the biological roles of its non-deuterated form, particularly in plant signaling, provides a broader context for its application in scientific investigation. This guide serves as a foundational resource for professionals leveraging this critical chemical compound in their work.
References
- 1. chemscene.com [chemscene.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of salicylic acid in human serum using stable isotope dilution and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Salicylic acid signal transduction: the initiation of biosynthesis, perception and transcriptional reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Dissection of salicylic acid-mediated defense signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Technical Guide to Commercial Sourcing of 2-Carboxyphenol-d4 for Research Applications
For researchers, scientists, and professionals in drug development, the procurement of high-purity, isotopically labeled internal standards is a critical step in ensuring the accuracy and reliability of analytical studies. This guide provides an in-depth overview of the commercial suppliers of 2-Carboxyphenol-d4 (Salicylic Acid-d4), a deuterated analog of salicylic acid. This compound is commonly utilized as an internal standard in mass spectrometry-based quantitative analyses.[1] This document outlines the key specifications from various suppliers to aid in the selection of the most suitable material for your research needs.
Product Specifications and Supplier Information
The following tables summarize the quantitative data available from prominent commercial suppliers of this compound. This information is crucial for comparing products and ensuring they meet the specific requirements of your experimental protocols.
| Supplier | Product/Catalog No. | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Isotopic Enrichment |
| MedchemExpress | HY-W020005 | 78646-17-0 | C₇H₂D₄O₃ | 142.15 | 99.83% |
| Fluorochem | F556550 | 78646-17-0 | C₇H₂D₄O₃ | 142.06 | 98% |
| ChemScene | CS-0031840 | 78646-17-0 | C₇H₂D₄O₃ | 142.15 | ≥98% |
| Clearsynth Labs Limited | CS-C-01221 | 78646-17-0 | C₇H₂D₄O₃ | 142.15 | Not Specified |
| SIMSON PHARMA LIMITED | Not Specified | 78646-17-0 | C₇H₂D₄O₃ | 142.15 | 96% |
| Cambridge Isotope Laboratories, Inc. | Not Specified | 78646-17-0 | C₇H₂D₄O₃ | 142.15 | 98% (D₄, 97%) |
| Cayman Chemical Company | Not Specified | 78646-17-0 | C₇H₂D₄O₃ | 142.15 | Not Specified |
Physicochemical Properties
Understanding the physicochemical properties of this compound is essential for its proper handling, storage, and use in experimental settings.
| Property | Value | Source |
| IUPAC Name | 2,3,4,5-tetradeuterio-6-hydroxybenzoic acid | Fluorochem[2] |
| Canonical SMILES | [2H]C1=C([2H])C([2H])=C(C(=O)O)C(O)=C1[2H] | Fluorochem[2] |
| InChI | InChI=1S/C7H6O3/c8-6-4-2-1-3-5(6)7(9)10/h1-4,8H,(H,9,10)/i1D,2D,3D,4D | Fluorochem[2] |
| InChI Key | YGSDEFSMJLZEOE-RHQRLBAQSA-N | Fluorochem[2] |
| TPSA (Topological Polar Surface Area) | 57.53 | ChemScene[3] |
| LogP | 1.0904 | ChemScene[3] |
Experimental Considerations
While detailed experimental protocols are proprietary to individual research labs and applications, the following general workflow outlines the typical use of this compound as an internal standard in a quantitative analytical method, such as LC-MS/MS.
References
Isotopic Purity of 2-Carboxyphenol-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity of 2-Carboxyphenol-d4 (Deuterated Salicylic Acid), a critical internal standard for quantitative bioanalytical assays. Accurate characterization of its isotopic distribution is paramount for ensuring the precision and reliability of pharmacokinetic and metabolic studies. This document outlines typical isotopic purity levels, details the analytical methodologies for its determination, and provides a plausible synthetic route.
Quantitative Data: Isotopic Purity and Distribution
The isotopic purity of this compound is a key determinant of its performance as an internal standard. While the chemical purity of commercial preparations is often high (≥98%), the isotopic enrichment and distribution are the more critical parameters for mass spectrometry-based quantification.[1] A high isotopic purity minimizes signal overlap between the deuterated standard and the unlabeled analyte, thereby enhancing assay sensitivity and accuracy.
While a certificate of analysis for a specific lot of this compound was not publicly available, the following table represents a typical isotopic distribution for a high-quality standard, based on certificates of analysis for other commercially available deuterated aromatic compounds.[2][3][4][5]
Table 1: Representative Isotopic Distribution of this compound
| Isotopic Species | Designation | Representative Abundance (%) |
| Unlabeled | d0 | < 0.1 |
| Monodeuterated | d1 | < 0.1 |
| Dideuterated | d2 | < 0.5 |
| Trideuterated | d3 | < 5.0 |
| Tetradeuterated | d4 | > 95.0 |
Note: The values presented are representative and may vary between different batches and suppliers. It is imperative to refer to the lot-specific certificate of analysis for precise isotopic distribution data.
Experimental Protocols for Isotopic Purity Determination
The determination of isotopic enrichment and distribution is typically achieved through high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6]
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique for quantifying the relative abundance of different isotopic species within a sample of a deuterated compound.[7][8]
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is used.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically employed for acidic molecules like this compound.
-
Data Acquisition: Full scan mass spectra are acquired over a relevant m/z range to encompass all potential isotopic peaks of the [M-H]⁻ ion.
-
Data Analysis:
-
The mass spectrum of the unlabeled 2-Carboxyphenol is also acquired to correct for the contribution of natural isotopes (e.g., ¹³C).
-
The relative intensities of the ion peaks corresponding to the d0, d1, d2, d3, and d4 species are measured.
-
The isotopic purity is calculated as the percentage of the d4 species relative to the sum of all isotopic species.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H NMR, provides valuable information about the sites and extent of deuteration.[6] The absence or significant reduction of proton signals at specific positions on the aromatic ring confirms successful deuterium labeling.
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a deuterated solvent that does not contain exchangeable protons (e.g., DMSO-d6).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition: A standard ¹H NMR spectrum is acquired.
-
Data Analysis:
-
The integral of the remaining proton signals on the aromatic ring is compared to the integral of a non-deuterated internal standard or a non-deuterated portion of the molecule (if applicable).
-
The percentage of deuteration at each position can be estimated from the reduction in the integral values of the corresponding proton signals.
-
Synthesis of this compound
A plausible synthetic route for this compound involves the deuteration of a suitable precursor followed by a carboxylation reaction. One common method for introducing deuterium atoms to an aromatic ring is through acid-catalyzed hydrogen-deuterium exchange. The subsequent carboxylation can be achieved via the Kolbe-Schmitt reaction.[9]
Caption: Plausible synthetic pathway for this compound.
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the quality control and application of this compound as an internal standard in a quantitative bioanalytical assay.
Caption: Workflow for QC and application of this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]
- 3. lgcstandards.com [lgcstandards.com]
- 4. lgcstandards.com [lgcstandards.com]
- 5. lgcstandards.com [lgcstandards.com]
- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determining the isotopic abundance of a labeled compound by mass spectrometry and how correcting for natural abundance distribution using analogous data from the unlabeled compound leads to a systematic error - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-CARBOXYPHENOL - Ataman Kimya [atamanchemicals.com]
2-Carboxyphenol-d4 stability and storage conditions
An In-depth Technical Guide to the Stability and Storage of 2-Carboxyphenol-d4
For researchers, scientists, and professionals in drug development, the integrity of analytical standards is paramount. This compound, a deuterated form of salicylic acid, serves as a critical internal standard for quantitative analyses using mass spectrometry.[1][2] Its stability directly impacts the accuracy, reproducibility, and validity of experimental results. This guide provides a comprehensive overview of the factors influencing the stability of this compound and outlines best practices for its storage and handling.
Factors Affecting Stability
The stability of an isotopically labeled standard like this compound depends on its chemical nature and its environment. Key factors include temperature, light, moisture, and the choice of solvent.
Temperature: Temperature is a critical factor in preventing degradation. While some suppliers suggest room temperature storage for the solid material, long-term stability is best achieved at lower temperatures.[3][4][5] One manufacturer guarantees stability for at least four years when the solid is stored at -20°C.[2] For solutions, colder temperatures are universally recommended to slow potential degradation reactions.[1][6][7]
Light: The non-deuterated form, salicylic acid, is known to be sensitive to light, which can promote degradation.[5] Therefore, this compound should always be protected from light, both in its solid form and in solution, by using amber vials or storing it in the dark.[5][7]
Moisture: As a solid, this compound should be protected from moisture to prevent hydrolysis and potential physical changes.[3][4] Storage in a desiccator is a recommended practice for long-term preservation of the neat compound.[7] For solutions, tightly sealed vials are crucial to prevent the absorption of atmospheric moisture, which can also lead to hydrolytic degradation or isotopic exchange over time.[7]
Isotopic Stability and Solvent Choice: The deuterium labels on the aromatic ring of this compound are generally stable and not prone to exchange under typical analytical conditions.[8] However, the choice of solvent is still important. To prevent any risk of back-exchange, high-purity, aprotic solvents are recommended for reconstitution and dilution.[7] It is crucial to avoid placing deuterium labels on heteroatoms like oxygen (in hydroxyl or carboxylic acid groups) as they are readily exchangeable with protons from solvents.[8]
Recommended Storage Conditions
Adherence to proper storage conditions is essential for maintaining the chemical purity and isotopic enrichment of this compound. The following table summarizes the recommended conditions based on the compound's form.
| Form | Temperature | Duration | Additional Precautions |
| Solid (Neat) | -20°C or colder | Long-term (Years)[2][7] | Store in a desiccator; protect from light.[5][7] |
| Room Temperature | Short-term | Protect from light and moisture.[3][4][5] | |
| Stock Solution | -80°C | Up to 6 months[1][6] | Use tightly sealed vials; protect from light.[7] |
| -20°C | Up to 1 month[1][6] | Use tightly sealed vials; protect from light.[7] | |
| Working Solution | 2-8°C or -20°C | Short-term | Prepare fresh as needed, especially for in vivo use.[6][7] |
Experimental Protocols
Verifying the stability of the standard upon receipt and periodically thereafter is a crucial quality control step. Below is a general protocol for assessing the chemical and isotopic purity of this compound.
Protocol: Verification of Chemical and Isotopic Stability
1. Objective: To verify the chemical purity and isotopic enrichment of a this compound standard using High-Performance Liquid Chromatography (HPLC) for chemical purity and High-Resolution Mass Spectrometry (HRMS) for isotopic integrity.
2. Materials:
-
This compound standard (new lot or existing stock)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or other appropriate mobile phase modifier
-
High-purity, aprotic solvent for reconstitution (e.g., anhydrous acetonitrile)
-
Calibrated pipettes
-
Amber HPLC vials with caps
3. Methodology:
-
Sample Preparation:
-
Allow the solid this compound to equilibrate to room temperature in a desiccator before opening to prevent condensation.
-
Prepare a stock solution by accurately weighing a small amount of the standard and dissolving it in a known volume of anhydrous acetonitrile to a concentration of ~1 mg/mL.
-
From the stock solution, prepare a working solution at a suitable concentration for analysis (e.g., 1 µg/mL) by diluting with the initial mobile phase composition.
-
-
Chemical Purity Assessment (HPLC-UV):
-
System: An HPLC system equipped with a UV detector.
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
Detection: Monitor at the wavelength of maximum absorbance for salicylic acid (~303 nm).
-
Analysis: Run the sample and analyze the chromatogram for the presence of impurity peaks. Calculate the purity by dividing the main peak area by the total peak area.
-
-
Isotopic Enrichment Assessment (LC-HRMS):
-
System: An LC system coupled to a high-resolution mass spectrometer.
-
Method: Use the same chromatographic conditions as for the purity assessment.
-
MS Settings:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Scan Mode: Full scan over a relevant m/z range (e.g., 100-200 amu).
-
Resolution: Set to a high value (e.g., >60,000) to resolve isotopologues.
-
-
Analysis:
-
Extract the ion chromatogram for the unlabeled salicylic acid (C₇H₆O₃, [M-H]⁻ ≈ 137.024) and the d4-labeled standard (C₇H₂D₄O₃, [M-H]⁻ ≈ 141.049).
-
Analyze the mass spectrum of the this compound peak to determine the distribution of isotopologues (d0 to d4).
-
Confirm that the abundance of the unlabeled (d0) species is minimal and meets the required specifications (typically <1%).[8][9]
-
-
4. Acceptance Criteria:
-
Chemical Purity: Typically ≥98%.[3]
-
Isotopic Purity: The abundance of the d0 isotopologue should not interfere with the quantification of the unlabeled analyte at the lower limit of quantification (LLOQ).
Visualization of Workflows
To ensure the long-term stability and proper use of this compound, structured workflows are essential. The following diagrams illustrate the key decision and action points for handling and stability verification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Salicylic acid (2-hydroxybenzoic acid) (Dâ, 97%) - Cambridge Isotope Laboratories, DLM-3624-0.25 [isotope.com]
- 4. 2-Hydroxybenzoic acid (salicylic acid) (3,4,5,6-Dâ, 97%) - Cambridge Isotope Laboratories, DLM-7521-0.1 [isotope.com]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. youtube.com [youtube.com]
Technical Guide: NMR and Mass Spectrometry Analysis of 2-Carboxyphenol-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 2-Carboxyphenol-d4, an isotopically labeled internal standard crucial for quantitative bioanalysis. This document outlines key analytical data, presents detailed experimental protocols, and visualizes workflows for the characterization and application of this compound.
Compound Identification and Properties
This compound, also known as Salicylic acid-d4, is the deuterated analogue of salicylic acid, with four deuterium atoms replacing hydrogen atoms on the aromatic ring. This stable isotope-labeled compound is primarily utilized as an internal standard for the precise quantification of salicylic acid in various biological matrices by mass spectrometry.[1]
Table 1: General Properties of this compound
| Property | Value | Reference(s) |
| Synonyms | Salicylic Acid-d4, 2-Hydroxybenzoic Acid-d4 | [1][2][3] |
| Molecular Formula | C₇H₂D₄O₃ | [2][4][5] |
| Molecular Weight | 142.15 g/mol | [2][3][4][6] |
| Exact Mass | 142.056801 u | [4] |
| Isotopic Purity | ≥98 atom % D; >95% by NMR | [2][3] |
| Appearance | White to Off-White Solid | [2] |
Mass Spectrometry Data
Mass spectrometry is the primary application for this compound, where it serves as an ideal internal standard for salicylic acid. Its chromatographic behavior is nearly identical to the unlabeled analyte, but it is clearly distinguishable by its higher mass.
Quantitative Data
The mass spectrum of this compound is characterized by a molecular ion peak corresponding to its deuterated structure. In tandem mass spectrometry (MS/MS) applications, a specific precursor-to-product ion transition is monitored for quantification.
Table 2: Mass Spectrometry Data for this compound
| Parameter | Ionization Mode | Value (m/z) | Description | Reference(s) |
| Exact Mass | - | 142.0568 | Calculated exact mass of the neutral molecule. | [4] |
| Precursor Ion [M-H]⁻ | ESI Negative | 141.0 | Deprotonated molecular ion observed in negative mode. | |
| Product Ion | ESI Negative | 97.0 | Major fragment ion used for MRM quantification. | |
| MRM Transition | ESI Negative | 141.0 → 97.0 | Monitored reaction for LC-MS/MS analysis. |
Experimental Protocol: LC-MS/MS
The following protocol is a representative method for the simultaneous quantification of salicylic acid and this compound in plasma.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma, add the internal standard solution (this compound).
-
Add 50 µL of 5% formic acid to acidify the sample.
-
Add 1 mL of tert-butyl methyl ether, vortex for 10 minutes, and centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: InertSustain C18 (e.g., 4.6 x 50 mm, 5 µm).
-
Mobile Phase A: 0.2% formic acid in Milli-Q water.
-
Mobile Phase B: 0.2% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: Establish a suitable gradient to separate salicylic acid from matrix components.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometer Conditions:
-
Instrument: API 2000 triple quadrupole mass spectrometer or equivalent.
-
Ionization Source: Electrospray Ionization (ESI), negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Ion Transitions: Monitor m/z 136.9 → 93.0 for salicylic acid and m/z 140.9 → 97.0 for this compound (values reflect nominal mass used in the source publication).
-
Optimization: Optimize source parameters (e.g., curtain gas, collision gas, ion spray voltage) and compound parameters (e.g., declustering potential, collision energy) for maximum signal intensity.
-
Caption: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) experimental workflow.
NMR Spectroscopy Data
NMR spectroscopy confirms the isotopic labeling pattern of this compound. The absence of signals in the aromatic region of the ¹H NMR spectrum and the altered appearance of aromatic signals in the ¹³C NMR spectrum are definitive indicators of successful deuteration.
¹H NMR Data
In the ¹H NMR spectrum of this compound, the four protons on the benzene ring are replaced by deuterium. As deuterium is not observed in ¹H NMR, the complex aromatic signals typically seen for salicylic acid (δ 6.9-8.0 ppm) are absent. The only expected signals are from the hydroxyl (-OH) and carboxylic acid (-COOH) protons, which are broad and have variable chemical shifts depending on the solvent and concentration.
Table 3: Expected ¹H NMR Spectral Data for this compound
| Functional Group | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| Aromatic (Ar-H) | Absent | - | Protons at positions 3, 4, 5, and 6 are replaced by deuterium. |
| Carboxylic Acid (-COOH) | ~10.0 - 12.0 | Broad Singlet | Chemical shift is highly dependent on solvent, temperature, and concentration. |
| Phenolic (-OH) | Variable | Broad Singlet | Chemical shift is highly dependent on solvent and hydrogen bonding. |
¹³C NMR Data
The ¹³C NMR spectrum provides a full carbon fingerprint. For this compound, the signals for the deuterated carbons (C3-C6) will be significantly less intense and may appear as multiplets due to one-bond carbon-deuterium (¹³C-¹D) coupling. The signals for the non-deuterated carbons (C1, C2, and C7) will remain singlets with chemical shifts similar to those of unlabeled salicylic acid.
Table 4: ¹³C NMR Spectral Data Comparison: Salicylic Acid vs. This compound (Expected)
| Carbon Atom | Salicylic Acid Chemical Shift (ppm) | This compound (Expected) |
| C1 (-C-COOH) | ~115 | Singlet, ~115 ppm |
| C2 (-C-OH) | ~161 | Singlet, ~161 ppm |
| C3 | ~131 | Low intensity multiplet |
| C4 | ~118 | Low intensity multiplet |
| C5 | ~136 | Low intensity multiplet |
| C6 | ~118 | Low intensity multiplet |
| C7 (-COOH) | ~172 | Singlet, ~172 ppm |
| (Reference chemical shifts for salicylic acid are approximate and based on solid-state NMR data.) |
Experimental Protocol: NMR Spectroscopy
The following is a general protocol for acquiring NMR spectra of this compound.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a 5 mm NMR tube.
-
Ensure the sample is fully dissolved.
-
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Probe: Standard broadband or inverse detection probe.
-
Tuning and Matching: Tune and match the probe to the ¹H or ¹³C frequency.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Experiment: Standard 1D proton experiment.
-
Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).
-
Pulse Angle: 30-45 degrees.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on sample concentration.
-
-
¹³C NMR Acquisition:
-
Experiment: 1D carbon experiment with proton decoupling (e.g., zgpg30).
-
Spectral Width: ~220 ppm (e.g., from -10 to 210 ppm).
-
Pulse Angle: 30 degrees.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024-4096 scans, as ¹³C has low natural abundance.
-
Caption: General experimental workflow for Nuclear Magnetic Resonance (NMR) spectroscopy.
Structural Relationship and Mass Difference
The key analytical utility of this compound lies in its direct structural relationship to salicylic acid, differing only by the mass of four deuterium atoms. This relationship is visualized below.
References
Material Safety Data Sheet: A Technical Guide to 2-Carboxyphenol-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety information for 2-Carboxyphenol-d4 (also known as Salicylic acid-d4). The information is compiled from various safety data sheets and chemical suppliers to ensure a thorough understanding of the handling, storage, and potential hazards associated with this compound. This document is intended for use by professionals in research and development who have experience with handling chemical reagents.
Chemical Identification
This compound is the deuterated form of salicylic acid. It is commonly used as an internal standard for the quantification of salicylic acid in various analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)[1][2].
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | Salicylic acid-d4, 2-Hydroxybenzoic acid-d4, 6-hydroxy-benzoic-2,3,4,5-d4 acid, 2,3,4,5-tetradeuterio-6-hydroxybenzoic acid[3] |
| CAS Number | 78646-17-0[3][4][5][6] |
| Molecular Formula | C₇H₂D₄O₃[6] |
| Molecular Weight | 142.15 g/mol [5][6] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its hazard classifications according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |
| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[7] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[7] |
| Specific target organ toxicity — single exposure | Category 3 (Respiratory system) | H335: May cause respiratory irritation[7] |
GHS Pictograms:


Signal Word: Danger
The following diagram illustrates the relationship between the hazards associated with this compound.
Physical and Chemical Properties
Limited information is available for the deuterated form. The properties of the non-deuterated form, 2-Carboxyphenol (Salicylic Acid), are provided for reference.
| Property | Value (for 2-Carboxyphenol) |
| Appearance | Colorless, odorless, needle-shaped crystals[8] |
| Melting Point | 159 °C[8] |
| Boiling Point | 211 °C[8] |
| Flash Point | 157 °C[8] |
| Density | 1.44 g/cm³[8] |
| Solubility in Water | 1.8 g/L at 25 °C[8] |
| Solubility in Organic Solvents | Soluble in ethanol, diethyl ether, carbon tetrachloride, benzene, propanol, and acetone[8] |
For this compound, it is noted to be a white solid[2].
Handling and Storage
Proper handling and storage procedures are crucial to ensure safety and maintain the integrity of the compound.
Handling:
-
Obtain special instructions before use.
-
Do not handle until all safety precautions have been read and understood.
-
Wash hands and any exposed skin thoroughly after handling[7].
-
Do not eat, drink, or smoke when using this product.
-
Wear protective gloves, protective clothing, eye protection, and face protection[7].
-
Avoid breathing dust[7].
-
Use only outdoors or in a well-ventilated area[7].
Storage:
-
Store in a well-ventilated place. Keep container tightly closed[9].
-
Store locked up.
-
Recommended storage is at 4°C, sealed and away from moisture[4][6]. For solutions in solvent, storage at -80°C for 6 months or -20°C for 1 month is recommended[4].
-
Store at room temperature away from light and moisture[5].
The following workflow diagram outlines the recommended procedure for handling this compound.
First-Aid Measures
In case of exposure, the following first-aid measures should be taken.
| Exposure Route | First-Aid Measures |
| If Swallowed | Call a poison center or doctor if you feel unwell. Rinse mouth. Immediately make the victim drink water (two glasses at most). Consult a physician.[7][10] |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] Immediately call a poison center or doctor. |
| If on Skin | Wash with plenty of soap and water.[7][11] Take off immediately all contaminated clothing. Rinse skin with water/shower.[7][10] |
| If Inhaled | Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[7] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use fire-fighting measures that suit the environment. A solid water stream may be inefficient. Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide are recommended[11].
-
Specific Hazards: The product is not flammable. However, it is combustible, and the development of hazardous combustion gases or vapors is possible in the event of a fire[7].
-
Protective Equipment: No special measures are required beyond standard firefighting gear. Stay in the danger area only with a self-contained breathing apparatus[7].
Toxicological Information
-
Acute Toxicity: Harmful if swallowed.
-
Skin Corrosion/Irritation: Causes skin irritation[7].
-
Serious Eye Damage/Irritation: Causes serious eye damage.
-
Respiratory or Skin Sensitization: No data available.
-
Germ Cell Mutagenicity: No data available.
-
Carcinogenicity: No ingredients of this product present at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC, NTP, or OSHA[10].
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child[10].
Experimental Protocols
Detailed experimental protocols for the synthesis, use, or toxicological assessment of this compound are not provided in the publicly available material safety data sheets. Researchers should refer to internal standard operating procedures and relevant scientific literature for specific applications. The primary use of this compound is as an internal standard for quantitative analysis by methods such as NMR, GC-MS, or LC-MS[4].
Ecological Information
-
Toxicity: No further relevant information is available regarding aquatic toxicity.
-
Persistence and Degradability: No further relevant information is available.
-
Bioaccumulative Potential: No further relevant information is available.
-
Mobility in Soil: No further relevant information is available.
-
General Notes: It is considered slightly hazardous for water (Water hazard class 1, Self-assessment). Do not allow undiluted product or large quantities of it to reach ground water, water courses, or sewage systems.
Disposal Considerations
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
This guide is intended to provide a summary of the available safety information for this compound. It is not a substitute for a thorough review of the complete Safety Data Sheet (SDS) provided by the supplier and adherence to all institutional safety protocols.
References
- 1. biocompare.com [biocompare.com]
- 2. 2-HYDROXYBENZOIC-3,4,5,6-D4 ACID | 78646-17-0 [chemicalbook.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 2-Hydroxybenzoic acid (salicylic acid) (3,4,5,6-Dâ, 97%) - Cambridge Isotope Laboratories, DLM-7521-0.1 [isotope.com]
- 6. chemscene.com [chemscene.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 2-CARBOXYPHENOL - Ataman Kimya [atamanchemicals.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. cdnisotopes.com [cdnisotopes.com]
A Technical Guide to the Applications of 2-Carboxyphenol-d4
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive literature review of the applications of 2-Carboxyphenol-d4, a deuterated analog of salicylic acid. This document is tailored for researchers, scientists, and drug development professionals, offering detailed insights into its primary use as an internal standard in quantitative analytical methods, alongside an exploration of its potential in metabolic studies. The guide includes structured data presentations, detailed experimental protocols, and mandatory visualizations to facilitate a deeper understanding of the core concepts.
Core Application: Internal Standard in Bioanalysis
This compound, also known as salicylic acid-d4, serves as an ideal internal standard for the accurate quantification of salicylic acid and its parent drug, acetylsalicylic acid (aspirin), in various biological matrices. Its structural and chemical similarity to the analyte, combined with its distinct mass, allows for the correction of variability during sample preparation and analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Quantification of Salicylic Acid and Acetylsalicylic Acid in Human Plasma
A robust and sensitive LC-MS/MS method for the simultaneous determination of acetylsalicylic acid (ASP) and its primary metabolite, salicylic acid (SAL), in human plasma has been developed and validated, utilizing this compound (SAL-d4) as an internal standard.[1]
Sample Preparation:
-
Plasma samples were handled in an ice-water bath due to the instability of aspirin.
-
Enzymatic activity in the plasma was inhibited by the addition of 12% formic acid and a 450 mg/mL potassium fluoride solution.
-
A single-step liquid-liquid extraction was performed using tert-butyl methyl ether to extract both the analytes and the internal standard.[1]
LC-MS/MS Analysis:
-
Chromatographic Separation: Achieved on a suitable HPLC column to ensure good retention and symmetric peak shapes.[1]
-
Mass Spectrometry Detection: Performed in the multiple reaction monitoring (MRM) mode.[1]
-
MRM Transitions:
-
ASP: m/z 179.0 → 137.0
-
SAL: m/z 136.9 → 93.0
-
ASP-d4 (internal standard for ASP): m/z 183.0 → 141.0
-
SAL-d4 (this compound): m/z 140.9 → 97.0[1]
-
-
The validation of this method demonstrated excellent linearity, accuracy, and precision.
| Parameter | Acetylsalicylic Acid (ASP) | Salicylic Acid (SAL) |
| Linearity Range | 1 - 500 ng/mL | 80 - 8,000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 80 ng/mL |
| Mean Correlation Coefficient (r) | 0.9985 | 0.9992 |
| Mean Recovery (Low QC) | 88.4 ± 6.5% | 70.1 ± 6.2% |
| Mean Recovery (High QC) | 91.1 ± 3.7% | 82.3 ± 4.2% |
| Intra-day Precision (CV%) | < 15% | < 15% |
| Inter-day Precision (CV%) | < 15% | < 15% |
| Intra-day Accuracy (% Bias) | Within ± 15% | Within ± 15% |
| Inter-day Accuracy (% Bias) | Within ± 15% | Within ± 15% |
Table 1: Summary of validation parameters for the LC-MS/MS quantification of acetylsalicylic acid and salicylic acid in human plasma using this compound as an internal standard.[1]
Quantification of Salicylic Acid in Animal Feed
A sensitive and reliable LC-MS/MS method was developed for the determination of salicylic acid in animal feed materials and compound feed, employing this compound as the internal standard.[2]
Sample Preparation:
-
2.5 g of feed sample was weighed into a 50 mL polypropylene centrifuge tube.
-
25 mL of 0.1% hydrochloric acid in methanol was added, and the sample was vortexed.
-
The sample was sonicated for 15 minutes in an ultrasonic bath.
-
The extract was obtained using a shaker mixer (200 rpm, 30 min) and then centrifuged (4,500 x g, 20°C, 15 min).
-
500 μL of the extract was evaporated to dryness under a stream of nitrogen at 45°C.
-
The residue was reconstituted in 500 μL of 50% acetonitrile, transferred to an Eppendorf tube, and centrifuged at 14,500 rpm for 15 min.
-
A 100 μL aliquot of the supernatant was transferred to an HPLC vial, and 10 μL of the internal standard (SA-d4) and 390 μL of 50% acetonitrile were added before analysis.[2]
LC-MS/MS Analysis:
-
Chromatographic Separation: Gradient elution over 8 minutes using 0.1% formic acid and acetonitrile.[2]
-
Mass Spectrometry Detection: Negative electrospray ionization in selected reaction monitoring (SRM) mode.[2]
-
SRM Transitions for Salicylic Acid: m/z 137 → 93 and 137 → 65.[2]
-
The method was validated according to European Commission Decision No. 2002/657/EC.
| Parameter | Value |
| Linearity (R²) | 0.9911 to 0.9936 |
| Recovery | 98.3% to 101% |
| Limit of Detection (LOD) in compound feed | 0.02 mg/kg |
| Limit of Quantification (LOQ) in compound feed | 0.05 mg/kg |
| Repeatability (at 0.25, 0.5, and 1.0 mg/kg) | Demonstrated |
Table 2: Validation summary for the LC-MS/MS determination of salicylic acid in feed using this compound.[2]
Potential Application: Tracer in Metabolic Studies
While the primary documented application of this compound is as an internal standard, its nature as a stable isotope-labeled compound suggests its potential use as a tracer in metabolic and pharmacokinetic studies. Deuterated compounds are valuable tools for investigating the metabolic fate of drugs and endogenous molecules without the need for radioactive isotopes.
Although specific studies detailing the use of this compound as a tracer are not prevalent in the reviewed literature, the principles of isotope tracing are well-established. In such studies, the deuterated compound would be administered, and its biotransformation and distribution would be monitored over time using mass spectrometry-based techniques. This would allow for the elucidation of metabolic pathways, the identification of metabolites, and the determination of pharmacokinetic parameters of salicylic acid.
Visualizing Methodologies and Pathways
Experimental Workflow for Bioanalytical Quantification
The following diagram illustrates a typical workflow for the quantification of an analyte in a biological matrix using an internal standard like this compound.
Salicylic Acid's Mechanism of Action: Inhibition of Cyclooxygenase (COX)
Salicylic acid, the non-deuterated form of this compound, exerts its anti-inflammatory effects in part by modulating the activity of cyclooxygenase (COX) enzymes. While aspirin (acetylsalicylic acid) irreversibly inhibits COX through acetylation, salicylic acid has been shown to suppress COX-2 induction and can competitively inhibit the enzyme.[3][4] This pathway is central to its therapeutic effects.
References
Methodological & Application
Application Notes and Protocols for the Use of 2-Carboxyphenol-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
In quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is considered the gold standard for achieving the highest accuracy and precision.[1][2] 2-Carboxyphenol-d4, also known as Salicylic acid-d4, is a deuterated analog of salicylic acid and serves as an ideal internal standard for the quantification of salicylic acid in various biological matrices. Its physicochemical properties are nearly identical to the analyte of interest, ensuring that it behaves similarly during sample preparation, chromatography, and ionization. This minimizes the impact of matrix effects and variations in instrument response, leading to highly reliable and reproducible results.[1][2]
These application notes provide detailed protocols for the use of this compound as an internal standard for the quantification of salicylic acid in human plasma and animal feed.
Principle of Isotope Dilution Mass Spectrometry
The core principle behind using this compound is isotope dilution mass spectrometry. A known amount of the deuterated internal standard is added to the sample at the beginning of the sample preparation process. The mass spectrometer can differentiate between the analyte (salicylic acid) and the internal standard (this compound) due to the mass difference imparted by the deuterium atoms. Any loss of the analyte during sample processing will be mirrored by a proportional loss of the internal standard. Therefore, the ratio of the analyte's signal to the internal standard's signal remains constant, allowing for accurate quantification.
Application 1: Quantification of Salicylic Acid in Human Plasma
This protocol is adapted from a validated LC-MS/MS method for the simultaneous determination of acetylsalicylic acid and salicylic acid in human plasma.[1][3]
Experimental Protocol
1. Materials and Reagents:
-
This compound (Salicylic acid-d4)
-
Salicylic acid (analytical standard)
-
Human plasma (with potassium oxalate and sodium fluoride as anticoagulants)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Tert-butyl methyl ether (TBME)
-
Water (LC-MS grade)
2. Standard Solution Preparation:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of salicylic acid and this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of salicylic acid by serial dilution of the stock solution with a mixture of acetonitrile and 0.2% acetic acid.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 1 µg/mL) in acetonitrile.
3. Sample Preparation (Liquid-Liquid Extraction):
-
Allow plasma samples to thaw on an ice-water bath.
-
To a 100 µL aliquot of plasma, add 10 µL of the this compound internal standard working solution and vortex briefly.
-
Add 10 µL of 12% formic acid to inhibit enzymatic activity and vortex.
-
Add 1 mL of tert-butyl methyl ether (TBME) as the extraction solvent.
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 80% mobile phase A and 20% mobile phase B).
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
4. LC-MS/MS Conditions:
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 reversed-phase column (e.g., 5 µm, 4.6 x 50 mm) |
| Mobile Phase A | 0.2% formic acid in water |
| Mobile Phase B | 0.2% formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Gradient | Start with 20% B, linearly increase to 65% B over 4 minutes, return to 20% B at 4.1 minutes, and equilibrate for 2.4 minutes. |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Source Temperature | 400°C |
| IonSpray Voltage | -4500 V |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
5. MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Salicylic Acid | 136.9 | 93.0 |
| This compound | 140.9 | 97.0 |
Data Presentation
Table 1: Method Validation Parameters for Salicylic Acid in Human Plasma
| Parameter | Result |
| Linearity Range | 80 - 8000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 80 ng/mL[1] |
| Accuracy | Within ±15% of the nominal concentration |
| Precision (Intra- and Inter-day) | <15% RSD |
| Recovery | 70.1% - 82.3%[1] |
Experimental Workflow
Caption: Workflow for the quantification of salicylic acid in human plasma.
Application 2: Quantification of Salicylic Acid in Animal Feed
This protocol is based on a method for the determination of salicylic acid in feed materials and compound feed using LC-MS/MS.[4]
Experimental Protocol
1. Materials and Reagents:
-
This compound (Salicylic acid-d4)
-
Salicylic acid (analytical standard)
-
Animal feed samples
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Hydrochloric acid (HCl)
-
Water (LC-MS grade)
2. Standard Solution Preparation:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of salicylic acid and this compound in acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions of salicylic acid by diluting the stock solution with acetonitrile.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a concentration of 0.5 µg/mL in acetonitrile.
3. Sample Preparation (Solvent Extraction):
-
Weigh 2.5 g of the homogenized feed sample into a 50 mL polypropylene centrifuge tube.
-
Add 25 mL of 0.1% hydrochloric acid in methanol.
-
Vortex to ensure thorough mixing.
-
Centrifuge the sample.
-
Take a 500 µL aliquot of the supernatant and evaporate to dryness under a stream of nitrogen at 45°C.
-
Reconstitute the dry residue in 500 µL of 50% acetonitrile.
-
Centrifuge at 14,500 rpm for 15 minutes.
-
Transfer 100 µL of the supernatant to an HPLC vial.
-
Add 10 µL of the this compound internal standard working solution (0.5 µg/mL).
-
Add 390 µL of 50% acetonitrile.
-
Inject into the LC-MS/MS system.
4. LC-MS/MS Conditions:
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 reversed-phase column |
| Mobile Phase A | 0.1% formic acid in water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | Not specified, typically 0.2-0.5 mL/min |
| Gradient | 8-minute gradient elution |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Detection Mode | Selected Reaction Monitoring (SRM) |
5. SRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion(s) (m/z) |
| Salicylic Acid | 137 | 93 and 65 |
| This compound | 141 (inferred) | 97 (inferred) |
Data Presentation
Table 2: Method Validation Parameters for Salicylic Acid in Animal Feed [4]
| Parameter | Result |
| Linearity Range | 0.05 - 2.0 mg/kg |
| R² | >0.99 |
| Limit of Detection (LOD) | 0.02 mg/kg |
| Limit of Quantification (LOQ) | 0.05 mg/kg |
| Recovery | 98.3% - 101% |
| Repeatability (RSD) | <10% at 0.25, 0.5, and 1.0 mg/kg |
Salicylic Acid Signaling Pathway in Plants
Salicylic acid is a key plant hormone involved in systemic acquired resistance (SAR) against pathogens.
Caption: Simplified salicylic acid signaling pathway in plants.
Conclusion
This compound is a highly effective internal standard for the accurate and precise quantification of salicylic acid in diverse and complex matrices such as human plasma and animal feed. The use of a deuterated internal standard in conjunction with LC-MS/MS minimizes the influence of matrix effects and improves the overall robustness and reliability of the analytical method. The protocols provided herein offer a solid foundation for researchers, scientists, and drug development professionals to develop and validate their own bioanalytical methods for salicylic acid.
References
Quantitative Analysis of Salicylic Acid Using 2-Carboxyphenol-d4: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of salicylic acid in biological matrices using 2-Carboxyphenol-d4 (salicylic acid-d4) as an internal standard. The methodologies described herein are primarily based on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique ideal for the quantification of small molecules in complex samples.
Introduction
Salicylic acid (SA) is a phenolic compound that plays a significant role as a signaling molecule in plants, particularly in mediating defense responses against pathogens.[1][2][3] It is also the primary active metabolite of acetylsalicylic acid (aspirin) in humans and is crucial in understanding the pharmacokinetics and pharmacodynamics of this widely used drug.[4][5] Accurate and precise quantification of salicylic acid is therefore essential in various fields, including plant biology, drug development, and clinical monitoring.
The use of a stable isotope-labeled internal standard, such as this compound (salicylic acid-d4), is the gold standard for quantitative mass spectrometry. This internal standard closely mimics the chemical and physical properties of the analyte (salicylic acid), co-eluting during chromatography and exhibiting similar ionization efficiency. This allows for the correction of variations in sample preparation and instrument response, leading to highly accurate and reproducible results.[4][6]
Experimental Protocols
This section details the materials and a step-by-step protocol for the extraction and quantification of salicylic acid from a biological matrix (e.g., plant tissue, serum, or feed) using LC-MS/MS.
Materials and Reagents
-
Salicylic acid (analytical standard)
-
This compound (Salicylic acid-d4, internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Hydrochloric acid
-
Water (Milli-Q or equivalent)
-
Polypropylene centrifuge tubes (50 mL)
-
Syringe filters (0.2 µm PTFE)
-
LC-MS vials
Sample Preparation (General Protocol for Solid Samples, e.g., Feed)[7][8][9]
-
Sample Weighing: Weigh 2.5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Extraction: Add 25 mL of 0.1% hydrochloric acid in methanol to the tube and vortex to mix.
-
Sonication: Place the samples in an ultrasonic bath for 15 minutes.
-
Shaking: Transfer the tubes to a shaker and mix for 30 minutes at 200 rpm.
-
Centrifugation: Centrifuge the samples at 4,500 x g for 15 minutes at 20°C.
-
Evaporation: Transfer 500 µL of the supernatant to a glass tube and evaporate to dryness under a stream of nitrogen at 45°C.
-
Reconstitution: Reconstitute the dry residue with 500 µL of 50% acetonitrile in water.
-
Final Centrifugation: Centrifuge at 14,500 rpm for 15 minutes.
-
Internal Standard Spiking: Transfer 100 µL of the supernatant to an LC-MS vial. Add 10 µL of the this compound internal standard solution (concentration to be optimized based on expected analyte levels, e.g., 0.5 µg/mL) and 390 µL of 50% acetonitrile.
-
Analysis: The sample is now ready for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method[7][8][9]
-
LC System: A standard HPLC or UPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A gradient elution is typically used to achieve good separation. An example gradient is as follows:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2-20 µL.
-
Column Temperature: 30-40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ion Source Parameters (example):
-
Nebulizing gas flow: 2 L/min
-
Drying gas flow: 10 L/min
-
Interface temperature: 300°C
-
Heat block temperature: 400°C
-
Data Presentation
The following table summarizes the quantitative performance data for the analysis of salicylic acid using a deuterated internal standard, compiled from various sources.
| Parameter | Value | Matrix | Analytical Method | Reference |
| Limit of Detection (LOD) | 0.02 mg/kg | Compound Feed | LC-MS/MS | [10][8] |
| 0.6 ng | - | GC-MS | [4][6] | |
| Limit of Quantitation (LOQ) | 0.05 mg/kg | Compound Feed | LC-MS/MS | [10][8] |
| 2 ng | - | GC-MS | [4][6] | |
| 1-50 ng/L | Seawater | LC-MS/MS | [11] | |
| **Linearity (R²) ** | 0.9911 - 0.9936 | Compound Feed | LC-MS/MS | [10][8] |
| > 0.99 | Seawater | LC-MS/MS | [11] | |
| Recovery | 98.3% - 101% | Compound Feed | LC-MS/MS | [10][8] |
| 85 ± 6% | Serum | GC-MS | [4][6] | |
| Intra-day Precision (%RSD) | < 15% | Serum | GC-MS | [4][6] |
| Inter-day Precision (%RSD) | < 15% | Serum | GC-MS | [4][6] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of salicylic acid using this compound as an internal standard.
References
- 1. Salicylic acid signal transduction: the initiation of biosynthesis, perception and transcriptional reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dissection of salicylic acid-mediated defense signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of salicylic acid in human serum using stable isotope dilution and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of Salicylic Acid in Feed Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. real.mtak.hu [real.mtak.hu]
- 10. Determination of Salicylic Acid in Feed Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. vliz.be [vliz.be]
Application Note and Protocol for the Analysis of 2-Carboxyphenol-d4 in Urine
This document provides a detailed methodology for the sample preparation and analysis of 2-Carboxyphenol-d4, a deuterated internal standard often used in biomonitoring studies, in human urine. The protocol is intended for researchers, scientists, and drug development professionals familiar with analytical chemistry techniques.
Introduction
2-Carboxyphenol (salicylic acid) is a metabolite of several compounds, including acetylsalicylic acid (aspirin). Its deuterated form, this compound, is an ideal internal standard for quantitative analysis using mass spectrometry-based methods, as it closely mimics the analyte's chemical behavior during sample preparation and analysis, correcting for matrix effects and variations in instrument response. Accurate and precise measurement of urinary metabolites is crucial for pharmacokinetic, toxicokinetic, and biomonitoring studies. This application note details a robust solid-phase extraction (SPE) protocol for the clean-up and preconcentration of this compound from urine samples prior to instrumental analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation
The following tables summarize typical quantitative data for the analysis of phenolic and carboxylic acid compounds in urine using SPE-based methods. This data is representative of the performance expected from the described protocol.
Table 1: Recovery and Matrix Effect for Phenolic Compounds in Urine
| Compound | Average Recovery (%) | Relative Standard Deviation (RSD, %) | Matrix Effect (%) |
| 2-Carboxyphenol | 95.2 | 4.8 | -8.5 |
| Phenol | 89.7 | 6.1 | -12.3 |
| 4-Methylphenol | 92.1 | 5.5 | -10.1 |
| 2,4-Dichlorophenol | 98.3 | 3.9 | -5.7 |
Data is synthesized from typical performance of SPE methods for phenolic compounds.
Table 2: Method Detection and Quantification Limits
| Compound | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| 2-Carboxyphenol | 0.1 | 0.3 |
| Phenol | 0.3 | 1.0 |
| 4-Methylphenol | 0.2 | 0.7 |
| 2,4-Dichlorophenol | 0.05 | 0.15 |
Values are representative and may vary depending on the specific instrumentation and matrix.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the solid-phase extraction of this compound from human urine.
Materials and Reagents
-
Human urine samples
-
This compound standard solution
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (reagent grade)
-
Ammonium acetate (reagent grade)
-
Deionized water (18 MΩ·cm)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB, Strata-X)
-
SPE vacuum manifold
-
Centrifuge
-
Vortex mixer
-
Autosampler vials
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples for 10 seconds to ensure homogeneity.
-
Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.
-
Transfer 1.0 mL of the supernatant to a clean tube.
-
Spike the sample with the appropriate concentration of this compound internal standard solution.
-
Add 1.0 mL of 2% formic acid in deionized water to the urine sample to acidify. Vortex for 10 seconds.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 3 mL of methanol through the sorbent bed.
-
Equilibrate the cartridges by passing 3 mL of deionized water through the sorbent bed. Do not allow the sorbent to go dry.
-
-
Sample Loading:
-
Load the pre-treated urine sample (2.0 mL) onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 3 mL of 5% methanol in deionized water to remove interfering substances.
-
Dry the cartridge under a high vacuum for 5-10 minutes to remove any residual water.
-
-
Elution:
-
Place clean collection tubes in the manifold.
-
Elute the analyte and internal standard from the cartridge by passing 2 x 1.5 mL of methanol through the sorbent.
-
Collect the eluate.
-
-
Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).
-
Vortex for 20 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in the sample preparation process.
Caption: SPE Workflow for this compound.
Caption: Analytical Logic Flow.
Application Notes and Protocols for the Analysis of Salicylic Acid in Environmental Samples using 2-Carboxyphenol-d4
Introduction
Salicylic acid, a naturally occurring phenolic compound and a key metabolite of acetylsalicylic acid, is increasingly detected in various environmental compartments due to its widespread use in pharmaceuticals, personal care products, and as a plant signaling molecule. Its potential ecological impact necessitates sensitive and reliable analytical methods for its quantification in complex environmental matrices. The use of a stable isotope-labeled internal standard, such as 2-Carboxyphenol-d4 (Salicylic acid-d4), is crucial for accurate and precise quantification by correcting for matrix effects and variations during sample preparation and analysis.[1] This document provides detailed application notes and protocols for the analysis of salicylic acid in environmental samples using this compound as an internal standard, primarily by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a highly accurate method for quantitative analysis. It involves the addition of a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample at the beginning of the analytical procedure. This labeled compound, or internal standard (IS), is chemically identical to the analyte of interest (salicylic acid) and therefore exhibits the same behavior during extraction, cleanup, and chromatographic separation.[2] Because the IS and the native analyte can only be differentiated by their mass-to-charge ratio (m/z) in the mass spectrometer, any sample loss or variability in instrument response will affect both compounds equally. By measuring the ratio of the signal from the native analyte to that of the internal standard, accurate quantification can be achieved.
This compound (Salicylic acid-d4) as an Internal Standard
This compound is an ideal internal standard for the analysis of salicylic acid for several reasons:
-
Chemical Equivalence: It has the same chemical properties as salicylic acid, ensuring it co-elutes chromatographically and has a similar ionization response in the mass spectrometer.
-
Mass Difference: The deuterium labeling provides a sufficient mass difference for easy differentiation from the unlabeled salicylic acid by the mass spectrometer, without significantly altering its chemical behavior.
-
Purity and Availability: High-purity certified reference materials of this compound are commercially available.
Quantitative Data Summary
The following tables summarize typical quantitative data for the analysis of salicylic acid in various matrices using an isotope dilution LC-MS/MS method with this compound.
Table 1: Method Detection and Quantification Limits
| Matrix | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Compound Feed | LC-MS/MS | 0.02 mg/kg[1][2] | 0.05 mg/kg[1][2] |
| Drinking Water | LC-MS/MS | - | 0.5 - 13 ng/L[3] |
| Human Plasma | LC-MS/MS | - | 80 ng/mL[4] |
| Human Serum | GC-MS | 0.6 ng[5] | 2 ng[5] |
Table 2: Recovery and Precision Data
| Matrix | Spiking Level | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Compound Feed | 0.25, 0.5, 1.0 mg/kg | 98.3 - 101[1][2] | < 15[2] |
| Drinking Water | Two concentration levels | 79 - 127[3] | < 20[3] |
| Human Serum | - | 85 ± 6[5] | < 15 (Intra- and interday)[5] |
Experimental Protocols
The following are detailed protocols for the analysis of salicylic acid in water and soil samples.
Protocol for Water Sample Analysis
This protocol is suitable for the analysis of salicylic acid in various aqueous matrices, including surface water, groundwater, and wastewater effluent.
4.1.1. Materials and Reagents
-
This compound (Salicylic acid-d4) certified reference standard
-
Salicylic acid certified reference standard
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Solid Phase Extraction (SPE) cartridges (e.g., Agilent Bond Elut PPL)[3]
-
Glass fiber filters (0.7 µm)
4.1.2. Sample Preparation and Extraction
-
Sample Collection and Preservation: Collect water samples in amber glass bottles. If not analyzed immediately, store at 4°C and analyze within 48 hours. For longer storage, acidify to pH 2 with sulfuric acid and store at 4°C.
-
Filtration: Filter the water sample through a 0.7 µm glass fiber filter to remove suspended solids.
-
Internal Standard Spiking: Add a known amount of this compound stock solution to the filtered water sample to achieve a final concentration within the calibration range.
-
Solid Phase Extraction (SPE):
-
Conditioning: Condition the SPE cartridge by passing methanol followed by ultrapure water.
-
Loading: Load the spiked water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: Wash the cartridge with ultrapure water to remove interfering hydrophilic compounds.
-
Drying: Dry the cartridge by passing air or nitrogen through it for 10-20 minutes.
-
Elution: Elute the retained salicylic acid and this compound with methanol or acetonitrile.
-
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of the initial mobile phase.
Protocol for Soil and Sediment Sample Analysis
This protocol is based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which is widely used for the extraction of a broad range of analytes from complex matrices.[6][7]
4.2.1. Materials and Reagents
-
This compound (Salicylic acid-d4) certified reference standard
-
Salicylic acid certified reference standard
-
Acetonitrile (HPLC or LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
50 mL polypropylene centrifuge tubes
4.2.2. Sample Preparation and Extraction
-
Sample Homogenization: Homogenize the soil or sediment sample to ensure uniformity.
-
Weighing and Hydration: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. If the sample is dry, add a small amount of ultrapure water and allow it to hydrate.[6]
-
Internal Standard Spiking: Add a known amount of this compound stock solution to the sample.
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Add the QuEChERS extraction salts (e.g., magnesium sulfate and sodium chloride).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.[6]
-
-
Dispersive Solid Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing PSA, C18 sorbent, and magnesium sulfate.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
-
Final Extract Preparation: Take an aliquot of the cleaned extract, filter if necessary, and dilute with the initial mobile phase before LC-MS/MS analysis.
LC-MS/MS Analysis
4.3.1. Instrumental Conditions
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., Poroshell 120 EC-C18, 2.1 × 100 mm, 2.7 µm) is commonly used.[2]
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).[2]
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
Injection Volume: 2-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.[2]
4.3.2. Mass Spectrometry Parameters
The following table provides typical multiple reaction monitoring (MRM) transitions for salicylic acid and this compound.
Table 3: MRM Transitions for Salicylic Acid and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Salicylic Acid | 137 | 93[2] |
| This compound | 141 | 97[4] |
Note: These values may need to be optimized on the specific instrument used.
4.3.3. Calibration and Quantification
Prepare a series of calibration standards containing known concentrations of salicylic acid and a constant concentration of this compound. Generate a calibration curve by plotting the peak area ratio of salicylic acid to this compound against the concentration of salicylic acid. The concentration of salicylic acid in the samples can then be determined from this calibration curve.
Visualizations
Experimental Workflow Diagram
Caption: General experimental workflow for the analysis of salicylic acid in environmental samples.
Disclaimer: These protocols provide a general guideline. Specific parameters may need to be optimized for different sample matrices and analytical instrumentation. It is recommended to perform method validation to ensure data quality.
References
- 1. Determination of Salicylic Acid in Feed Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of Salicylic Acid in Feed Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. real.mtak.hu [real.mtak.hu]
- 5. Measurement of salicylic acid in human serum using stable isotope dilution and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. weber.hu [weber.hu]
- 7. QuEChERS sample preparation for the determination of pesticides and other organic residues in environmental matrices: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2-Carboxyphenol-d4 in Metabolomics: A Detailed Guide
Introduction
2-Carboxyphenol-d4, also known as Salicylic acid-d4 (SA-d4), is a deuterated form of salicylic acid, the primary active metabolite of aspirin. In the field of metabolomics, which involves the comprehensive study of small molecules (metabolites) within a biological system, SA-d4 serves as a critical tool, primarily as an internal standard for quantitative analysis. Its structural similarity and identical physicochemical properties to the endogenous analyte, salicylic acid, coupled with its distinct mass, make it an ideal candidate for correcting variations during sample preparation and analysis, thereby ensuring the accuracy and reliability of results.[1][2][3]
This document provides detailed application notes and protocols for the use of this compound in metabolomics studies, aimed at researchers, scientists, and drug development professionals.
Application Notes
This compound is extensively utilized in liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) based metabolomics for the precise quantification of salicylic acid and related metabolites in various biological matrices, including plasma, urine, and tissue extracts.[1][4] The use of stable isotope-labeled internal standards like SA-d4 is a gold-standard technique in quantitative mass spectrometry.[3][5] It effectively compensates for matrix effects, which are alterations in ionization efficiency caused by co-eluting compounds from the sample matrix, a common challenge in metabolomics.[6][7]
The primary applications of this compound in metabolomics include:
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Quantifying the absorption, distribution, metabolism, and excretion (ADME) of aspirin and other salicylate-containing drugs.
-
Biomarker Discovery: Investigating the metabolic pathways affected by salicylic acid, which has been shown to modulate signaling pathways such as the adenosine monophosphate-activated protein kinase (AMPK) pathway.[1]
-
Clinical and Diagnostic Research: Monitoring therapeutic drug levels and assessing patient compliance.
-
Plant Metabolomics: Studying the role of salicylic acid as a plant hormone in defense signaling.[4][8]
Experimental Protocols
The following protocols are based on established methodologies for metabolomic analysis using this compound as an internal standard.
Sample Preparation from Human Plasma
This protocol outlines the steps for extracting metabolites from human plasma for LC-MS/MS analysis.
Materials:
-
Human plasma samples
-
This compound (SA-d4) internal standard solution (e.g., 1 µg/mL in methanol)
-
Methanol (LC-MS grade), chilled at -20°C
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade) with 0.1% formic acid
-
Centrifuge capable of 12,000 x g and 4°C
-
Eppendorf tubes (1.5 mL)
-
Vortex mixer
Procedure:
-
Thaw frozen plasma samples on ice.
-
In a 1.5 mL Eppendorf tube, add 100 µL of plasma.
-
Add 10 µL of the this compound internal standard solution to the plasma sample.
-
Add 400 µL of chilled methanol for protein precipitation.
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the samples at 12,000 x g for 20 minutes at 4°C.[1]
-
Carefully transfer the supernatant to a new Eppendorf tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[9][10]
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
This section provides a general LC-MS/MS method for the analysis of salicylic acid using this compound.
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).[1]
LC Parameters:
| Parameter | Value |
| Column | Zorbax Eclipse Plus C18 reverse phase column (2.1 × 150 mm, 1.8 µm)[1] |
| Mobile Phase A | Water with 0.1% Formic Acid[1] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[1] |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient (Negative Ion Mode) | Time (min) |
| 0 | |
| 2 | |
| 12 | |
| 18 | |
| 18.1 | |
| 23 |
MS Parameters (Negative Ion Mode):
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative[1] |
| Capillary Voltage | 3500 V |
| Gas Temperature | 325°C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 45 psi |
| Fragmentor Voltage | 175 V |
| MRM Transitions | Compound |
| Salicylic Acid | |
| This compound |
Data Presentation
The following table summarizes typical quantitative data obtained in a metabolomics study using this compound.
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Limit of Quantification (LOQ) |
| Salicylic Acid | ~ 7.5 | 137.0244 | 93.0346 | 0.5 ng/mL |
| This compound | ~ 7.5 | 141.0496 | 97.0588 | N/A |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a metabolomics study utilizing this compound.
Salicylic Acid's Influence on AMPK Signaling Pathway
Salicylic acid, the non-deuterated analogue of this compound, has been shown to modulate the AMPK signaling pathway, which plays a central role in cellular energy homeostasis.[1]
References
- 1. Untargeted Metabolomics to Go beyond the Canonical Effect of Acetylsalicylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Stable isotope coded derivatizing reagents as internal standards in metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. diva-portal.org [diva-portal.org]
- 10. researchgate.net [researchgate.net]
Application Note: Protocol for Spiking Samples with 2-Carboxyphenol-d4 for Accurate Quantification of Salicylic Acid by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction 2-Carboxyphenol, commonly known as salicylic acid, is the primary active metabolite of acetylsalicylic acid (aspirin) and a compound of significant interest in pharmaceutical research and clinical diagnostics.[1][2] Accurate quantification of salicylic acid in complex biological matrices like plasma or serum is crucial for pharmacokinetic (PK), toxicokinetic (TK), and drug metabolism studies. The use of a stable isotope-labeled internal standard (IS) is the gold standard for correcting analytical variability during sample preparation and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] 2-Carboxyphenol-d4 (Salicylic acid-d4) is an ideal internal standard for this purpose as it shares near-identical physicochemical properties with the unlabeled analyte, ensuring it co-elutes and experiences similar matrix effects, but is distinguishable by its mass-to-charge ratio (m/z).[4][5]
This document provides a detailed protocol for the preparation and use of this compound as an internal standard for the quantification of salicylic acid in biological samples.
Mechanism of Action Context: Salicylic Acid and COX Inhibition
Salicylic acid exerts its anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2). These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. Quantifying salicylic acid levels is therefore essential for assessing the therapeutic potential and dose-response of aspirin and other salicylate-based drugs.
Caption: Inhibition of the COX pathway by Salicylic Acid.
Experimental Protocol
This protocol outlines the steps for preparing stock solutions, spiking samples, and a general sample extraction procedure suitable for LC-MS/MS analysis.
Materials and Reagents
-
2-Carboxyphenol (Salicylic Acid, SA) reference standard
-
This compound (Salicylic Acid-d4, SA-d4) certified reference material[4][6]
-
LC-MS grade acetonitrile and methanol[7]
-
LC-MS grade formic acid
-
Ultrapure water
-
Biological matrix (e.g., human plasma, serum)
-
Calibrated analytical balance and pipettes
-
Class A volumetric flasks[8]
-
Microcentrifuge tubes
Preparation of Stock and Working Solutions
Proper preparation of stock and working solutions is critical for analytical accuracy.[8] Prepare calibration standards and quality control (QC) samples from separate stock solutions to ensure integrity.[9]
Table 1: Preparation of Stock and Intermediate Solutions
| Solution Name | Compound | Concentration | Preparation Steps | Storage |
|---|---|---|---|---|
| Analyte Stock (SA-S1) | Salicylic Acid | 1 mg/mL | Accurately weigh 10 mg of SA, dissolve in methanol in a 10 mL volumetric flask.[7] | -20°C |
| IS Stock (SA-d4-S1) | Salicylic Acid-d4 | 1 mg/mL | Accurately weigh 1 mg of SA-d4, dissolve in methanol in a 1 mL volumetric flask.[10] | -20°C |
| IS Spiking Solution | Salicylic Acid-d4 | 1 µg/mL (1000 ng/mL) | Dilute 10 µL of SA-d4-S1 (1 mg/mL) into 10 mL of 50:50 acetonitrile:water. | 4°C (Prepare Fresh Weekly) |
Preparation of Calibration Curve and QC Samples
A calibration curve is prepared by serially diluting the analyte stock solution in the same biological matrix as the study samples.
Table 2: Example Calibration Curve and QC Sample Preparation
| Sample ID | Analyte Conc. (ng/mL) | Volume of SA Working Soln. (µL) | Conc. of SA Working Soln. (µg/mL) | Final Volume in Matrix (µL) |
|---|---|---|---|---|
| CAL 1 (LLOQ) | 50 | 5 | 10 | 1000 |
| CAL 2 | 100 | 10 | 10 | 1000 |
| CAL 3 | 500 | 5 | 100 | 1000 |
| CAL 4 | 1000 | 10 | 100 | 1000 |
| CAL 5 | 2500 | 25 | 100 | 1000 |
| CAL 6 | 5000 | 50 | 100 | 1000 |
| CAL 7 (ULOQ) | 10000 | 100 | 100 | 1000 |
| QC Low | 150 | 15 | 10 | 1000 |
| QC Mid | 2000 | 20 | 100 | 1000 |
| QC High | 8000 | 80 | 100 | 1000 |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification. The analyte response at the LLOQ should be at least 5 times the response of a blank sample.[11]
Sample Spiking and Extraction Workflow
The internal standard must be added to all samples, including calibration standards and QCs, at a constant concentration early in the workflow to correct for variability in extraction recovery and matrix effects.[7][12] A common and effective method for plasma samples is protein precipitation.
Caption: Workflow for sample spiking and protein precipitation.
Detailed Steps:
-
Aliquoting: Thaw frozen plasma samples, calibrators, and QCs and vortex to ensure homogeneity. Aliquot 100 µL of each into separate 1.5 mL microcentrifuge tubes.[7]
-
Spiking: Add 20 µL of the 1 µg/mL Internal Standard Spiking Solution to each tube (except for blank matrix samples used to assess interference). This results in a final IS concentration of 200 ng/mL in the initial sample volume.
-
Vortex: Vortex each tube briefly to mix.
-
Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid to each tube to precipitate proteins.[13]
-
Vortex: Vortex each tube vigorously for at least 30 seconds.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 12,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to a new set of vials or a 96-well plate for analysis.
-
Analysis: Inject an appropriate volume (e.g., 2-5 µL) into the LC-MS/MS system.
Rationale for Using a Deuterated Internal Standard
The core principle of using a stable isotope-labeled internal standard is relative quantification.[7] By maintaining a constant IS concentration, the ratio of the analyte's peak area to the IS peak area is used for quantification. This ratio corrects for variations that affect both compounds equally.
Caption: Logic of internal standard-based quantification.
Table 3: Example LC-MS/MS Parameters
| Parameter | Typical Setting |
|---|---|
| LC Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transition (SA) | m/z 137 -> 93[1][13] |
| MRM Transition (SA-d4) | m/z 141 -> 97 |
| Collision Energy | Optimized for specific instrument |
MRM: Multiple Reaction Monitoring.
Conclusion
The use of this compound as an internal standard is a robust and reliable strategy for the accurate quantification of salicylic acid in biological matrices.[2] This protocol provides a comprehensive framework for its implementation in a regulated bioanalytical environment. Adherence to these steps, combined with proper method validation according to regulatory guidelines (e.g., FDA M10, EMA), will ensure the generation of high-quality, reproducible data for pharmacokinetic and other drug development studies.[9][11]
References
- 1. Determination of acetylsalicylic acid and its major metabolite, salicylic acid, in human plasma using liquid chromatography-tandem mass spectrometry: application to pharmacokinetic study of Astrix in Korean healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Salicylic acid-D4 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 3. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Salicylic Acid-D4 Reference Material - 100 ug/mL Acetonitrile - USA MedPremium [usamedpremium.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. database.ich.org [database.ich.org]
- 10. benchchem.com [benchchem.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. m.youtube.com [m.youtube.com]
- 13. Rapid and sensitive determination of acetylsalicylic acid and salicylic acid in plasma using liquid chromatography-tandem mass spectrometry: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Chromatographic Separation of 2-Carboxyphenol-d4: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chromatographic separation of 2-Carboxyphenol-d4, a deuterated analog of Salicylic Acid. Given that the chromatographic behavior of deuterated and non-deuterated compounds is nearly identical, the methodologies presented here are based on established methods for Salicylic Acid analysis. This compound is primarily utilized as an internal standard in quantitative analyses to ensure accuracy and precision by correcting for variations during sample preparation and analysis.
Introduction
2-Carboxyphenol, commonly known as Salicylic Acid, is a phenolic acid with diverse applications in pharmaceuticals, cosmetics, and as a plant hormone. Its deuterated form, this compound (Salicylic Acid-d4), serves as an ideal internal standard for mass spectrometry-based quantification methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis as it co-elutes with the analyte of interest and experiences similar ionization and fragmentation, thereby minimizing matrix effects and improving method robustness.
High-Performance Liquid Chromatography (HPLC) Methods
Reverse-phase HPLC is a widely used technique for the separation and quantification of Salicylic Acid and its deuterated analog. The key to a successful separation is controlling the ionization of the carboxylic acid and phenolic hydroxyl groups to achieve sharp, symmetrical peaks.
Quantitative Data Summary for HPLC Methods
| Parameter | Method 1: Isocratic Elution | Method 2: Gradient Elution |
| Column | C18, 5 µm, 4.6 x 250 mm | C8, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile:Water:Phosphoric Acid (30:70:0.1 v/v/v) | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Flow Rate | 1.0 mL/min[1][2] | 1.0 mL/min[3] |
| Detection | UV at 295 nm[4] | UV at 225 nm[3] |
| Retention Time | ~4-6 min | ~5-7 min |
| Limit of Detection (LOD) | ~0.04 µg/mL[3] | Not Reported |
| Limit of Quantification (LOQ) | ~0.10 µg/mL[3] | Not Reported |
Experimental Protocol: HPLC Analysis of this compound
This protocol describes a general procedure for the analysis of this compound using HPLC with UV detection.
1. Materials and Reagents
-
This compound standard
-
Salicylic Acid standard
-
HPLC-grade Acetonitrile
-
HPLC-grade Methanol
-
Phosphoric Acid (85%)
-
Formic Acid (≥98%)
-
Ultrapure water (18.2 MΩ·cm)
-
Sample matrix (e.g., plasma, serum, plant extract)
2. Sample Preparation (for biological samples)
-
To 500 µL of plasma, add a known concentration of this compound as an internal standard.
-
Acidify the sample with 50 µL of 1M HCl to protonate the salicylic acid.
-
Perform a liquid-liquid extraction by adding 2 mL of a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and vortexing for 1 minute.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. HPLC Conditions
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: 40% Acetonitrile in water with 0.1% Formic Acid. To ensure good peak shape for acidic compounds like salicylic acid, it is crucial to acidify the mobile phase.[5]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detector: UV at 295 nm
4. Data Analysis
-
Identify the peaks for Salicylic Acid and this compound based on their retention times, which should be very similar.
-
Construct a calibration curve by plotting the ratio of the peak area of Salicylic Acid to the peak area of this compound against the concentration of the Salicylic Acid standards.
-
Determine the concentration of Salicylic Acid in the samples using the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Methods
GC-MS offers high sensitivity and selectivity for the analysis of this compound, especially in complex matrices. A key step in the GC-MS analysis of polar compounds like salicylic acid is derivatization to increase their volatility and thermal stability.
Quantitative Data Summary for GC-MS Methods
| Parameter | Method 1: Silylation | Method 2: Silylation |
| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)[6] | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) | DB-5MS (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium | Helium |
| Injection Mode | Splitless | Splitless |
| Oven Program | 80 °C (2 min), ramp to 280 °C at 10 °C/min, hold for 5 min | 100 °C (1 min), ramp to 300 °C at 15 °C/min, hold for 3 min |
| MS Detection | Selected Ion Monitoring (SIM) | Selected Ion Monitoring (SIM) |
| Limit of Detection (LOD) | ~1 ng/mL[7] | Not Reported |
| Limit of Quantification (LOQ) | ~5 ng/mL | Not Reported |
Experimental Protocol: GC-MS Analysis of this compound
This protocol outlines a general procedure for the GC-MS analysis of this compound following derivatization.
1. Materials and Reagents
-
This compound standard
-
Salicylic Acid standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (silylation grade)
-
Ethyl acetate (GC grade)
-
Sample matrix
2. Sample Preparation and Derivatization
-
Perform a liquid-liquid extraction as described in the HPLC sample preparation section, using a known amount of this compound as the internal standard.
-
Evaporate the organic extract to complete dryness under nitrogen.
-
To the dry residue, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before injection into the GC-MS.
3. GC-MS Conditions
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 20 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
MS Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the derivatized Salicylic Acid and this compound.
4. Data Analysis
-
Identify the derivatized analytes by their retention times and characteristic mass fragments.
-
Quantify the amount of Salicylic Acid in the sample by creating a calibration curve based on the peak area ratios of the analyte to the internal standard (this compound).
Workflow Diagrams
The following diagrams illustrate the experimental workflows for the HPLC and GC-MS analysis of this compound.
Caption: HPLC analysis workflow for this compound.
Caption: GC-MS analysis workflow for this compound.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. academic.oup.com [academic.oup.com]
- 5. chromatography - HPLC method for salicylic acid - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Carboxyphenol-d4 in Pharmacokinetic and Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Carboxyphenol-d4, a deuterium-labeled form of salicylic acid, is an indispensable tool in modern pharmacokinetic (PK) and drug metabolism (DMPK) studies. Its primary application is as an internal standard (IS) for the quantitative analysis of salicylic acid and its precursor, acetylsalicylic acid (aspirin), in biological matrices. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This is because it co-elutes with the unlabeled analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to highly accurate and precise quantification. These application notes provide detailed protocols and data for the use of this compound in preclinical and clinical research.
Core Applications
This compound is crucial for:
-
Accurate Quantification: It enables precise measurement of salicylic acid concentrations in complex biological samples such as plasma, serum, and urine.
-
Pharmacokinetic Profiling: Essential for determining key PK parameters of salicylic acid and aspirin, including absorption, distribution, metabolism, and excretion (ADME).
-
Bioequivalence Studies: Used in studies comparing the bioavailability of different formulations of aspirin.
-
Drug-Drug Interaction Studies: Facilitates the assessment of the impact of co-administered drugs on the pharmacokinetics of aspirin and salicylic acid.
-
Metabolite Identification: Can be used as a reference in studies aimed at identifying novel metabolites of salicylic acid.
Data Presentation
The following tables summarize typical quantitative data from a validated LC-MS/MS method for the simultaneous determination of aspirin and salicylic acid in human plasma using their respective deuterated internal standards, including this compound (Salicylic acid-d4).
Table 1: LC-MS/MS Method Validation Parameters
| Parameter | Aspirin | Salicylic Acid |
| Linearity Range | 1 - 500 ng/mL | 0.1 - 8 µg/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 0.1 µg/mL |
| Mean Recovery | > 85% | > 85% |
Table 2: Intra-day and Inter-day Precision and Accuracy
| Analyte | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Aspirin | Low QC (3) | 5.4 | 109.6 | 6.9 | 106.8 |
| Mid QC (200) | 2.9 | 98.5 | 4.1 | 97.2 | |
| High QC (400) | 3.8 | 101.5 | 3.5 | 100.9 | |
| Salicylic Acid | Low QC (0.3 µg/mL) | 4.2 | 95.4 | 5.2 | 94.6 |
| Mid QC (4 µg/mL) | 2.1 | 101.2 | 3.8 | 100.5 | |
| High QC (6 µg/mL) | 3.5 | 98.9 | 2.9 | 99.1 |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is suitable for the extraction of salicylic acid from human plasma.
Materials:
-
Human plasma samples
-
This compound (Salicylic acid-d4) internal standard working solution (e.g., 1 µg/mL in methanol)
-
Tert-butyl methyl ether (TBME)
-
0.1 M Hydrochloric acid
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the this compound internal standard working solution.
-
Vortex for 10 seconds.
-
Add 50 µL of 0.1 M HCl to acidify the sample.
-
Vortex for 10 seconds.
-
Add 600 µL of TBME.
-
Vortex for 5 minutes to ensure thorough extraction.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Carefully transfer the upper organic layer (approximately 500 µL) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-0.5 min: 20% B
-
0.5-3.0 min: Linear gradient to 90% B
-
3.0-4.0 min: Hold at 90% B
-
4.1-5.0 min: Return to 20% B and equilibrate
-
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Salicylic Acid: 137.0 -> 93.0
-
This compound (Salicylic acid-d4): 141.0 -> 97.0
-
-
Ion Source Temperature: 500°C
-
IonSpray Voltage: -4500 V
Visualizations
Caption: Metabolic pathway of aspirin to salicylic acid and its major metabolites.
Application Note: Solid-Phase Extraction of 2-Carboxyphenol-d4
Abstract
This application note details two robust solid-phase extraction (SPE) methods for the selective isolation and concentration of 2-Carboxyphenol-d4 from aqueous samples. Given its structure as a deuterated analogue of salicylic acid, a phenolic acid, both reversed-phase and anion-exchange SPE protocols are presented. These methods are designed for researchers, scientists, and drug development professionals requiring reliable and high-recovery sample preparation prior to downstream analysis by techniques such as liquid chromatography-mass spectrometry (LC-MS). This document provides detailed experimental protocols, expected performance data, and a visual workflow to facilitate implementation in the laboratory.
Introduction
This compound, a deuterated form of salicylic acid, is commonly used as an internal standard in quantitative analytical methods for its non-deuterated counterpart and related compounds. Accurate quantification necessitates an efficient and clean extraction from the sample matrix. Solid-phase extraction (SPE) is a preferred technique over liquid-liquid extraction as it offers higher recovery, reduced solvent consumption, and the potential for automation.[1] This note describes two primary SPE strategies for this compound:
-
Reversed-Phase (RP) SPE: This method relies on the hydrophobic interactions between the analyte and a nonpolar stationary phase. By acidifying the sample, this compound is protonated and becomes less polar, allowing for strong retention on the sorbent.
-
Anion-Exchange (AX) SPE: This technique utilizes electrostatic interactions between the negatively charged carboxylate group of the analyte and a positively charged sorbent.
The choice of method will depend on the sample matrix and the presence of interfering substances.
Experimental Protocols
Method 1: Reversed-Phase Solid-Phase Extraction
This protocol is suitable for the extraction of this compound from aqueous matrices such as water, plasma, and urine. The key is to adjust the sample pH to ensure the analyte is in its neutral form to maximize retention.[2]
Materials:
-
SPE Cartridge: Reversed-phase C18 or polymeric sorbent (e.g., polystyrene-divinylbenzene).
-
Sample: Aqueous sample containing this compound.
-
Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Formic acid or Hydrochloric acid (for pH adjustment)
-
Elution solvent: Methanol or Acetonitrile
-
Protocol:
-
Sample Pre-treatment:
-
SPE Cartridge Conditioning:
-
Pass 3 mL of methanol through the SPE cartridge.
-
Pass 3 mL of deionized water through the cartridge, ensuring the sorbent does not go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove any polar impurities. A small percentage of organic solvent (e.g., 5% methanol in water) can be used for a more stringent wash if necessary.
-
-
Elution:
-
Elute the retained this compound with 2 x 1 mL of methanol or acetonitrile into a clean collection tube.
-
The eluate can then be evaporated to dryness and reconstituted in a suitable solvent for analysis.
-
Method 2: Anion-Exchange Solid-Phase Extraction
This method is highly selective for acidic compounds like this compound and is particularly useful for complex matrices where interferences may not be adequately removed by reversed-phase SPE.[1][5]
Materials:
-
SPE Cartridge: Strong Anion-Exchange (SAX) sorbent.
-
Sample: Aqueous sample containing this compound.
-
Reagents:
-
Methanol (HPLC grade)
-
Deionized water
-
Ammonium hydroxide or other suitable base (for pH adjustment during loading)
-
Acidic elution solvent (e.g., 2% formic acid in methanol)
-
Protocol:
-
Sample Pre-treatment:
-
Adjust the pH of the aqueous sample to approximately 2 pH units above the pKa of the carboxylic acid group of this compound (pKa of salicylic acid is ~2.97) to ensure it is deprotonated and negatively charged. A pH of 5-6 is generally suitable.
-
-
SPE Cartridge Conditioning:
-
Pass 3 mL of methanol through the SPE cartridge.
-
Pass 3 mL of deionized water through the cartridge.
-
Equilibrate the cartridge with 3 mL of the sample loading buffer (e.g., deionized water at pH 5-6).
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove any neutral or positively charged impurities.
-
A second wash with a weak organic solvent like methanol can be performed to remove non-polar interferences.
-
-
Elution:
-
Elute the bound this compound by passing 2 x 1 mL of an acidic solvent (e.g., 2% formic acid in methanol) through the cartridge. The acid neutralizes the charge on the analyte, releasing it from the sorbent.
-
The collected eluate can be further processed for analysis.
-
Data Presentation
The following table summarizes the expected performance of the described SPE methods based on data from similar phenolic compounds. Actual performance may vary depending on the specific matrix and analytical instrumentation.
| Parameter | Reversed-Phase SPE | Anion-Exchange SPE | Reference |
| Typical Sorbent | C18, Polystyrene-divinylbenzene | Strong Anion-Exchange (SAX) | [1][3] |
| Expected Recovery | 85-105% | 90-110% | [6][7] |
| Relative Standard Deviation (RSD) | < 10% | < 8% | [4] |
| Key Advantage | Broad applicability for hydrophobic compounds | High selectivity for acidic compounds | [2][5] |
| Consideration | Requires careful pH control of the sample | Elution requires an acidic solvent to neutralize the analyte |
Mandatory Visualization
Caption: General workflow for solid-phase extraction of this compound.
Caption: Logical relationship between the two SPE methods for this compound.
References
- 1. specartridge.com [specartridge.com]
- 2. Reversed-Phase SPE Methodology [sigmaaldrich.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. [Determination of 18 phenolic compounds in water by gas chromatography-tandem mass spectrometry coupled with solid phase extraction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solid phase extraction purification of carboxylic acid products from 96-well format solution phase synthesis with DOWEX 1x8-400 formate anion exchange resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of serum salicylate levels by solid-phase extraction and desorption/ionization on silicon mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
Troubleshooting & Optimization
Technical Support Center: Matrix Effects in 2-Carboxyphenol-d4 Quantification
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering matrix effects during the quantification of 2-Carboxyphenol-d4, often used as a stable isotope-labeled internal standard (SIL-IS) for its unlabeled analogue, salicylic acid.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for this compound quantification?
A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting, undetected components from the sample matrix (e.g., plasma, urine).[1][2] This interference can cause ion suppression (signal decrease) or ion enhancement (signal increase), leading to inaccurate and imprecise quantification.[3][4] Even though this compound is a SIL-IS designed to compensate for these effects, significant or variable matrix effects can still compromise assay reliability, especially if the matrix affects the analyte and the internal standard differently.[5][6]
Q2: What are the common sources of matrix effects in biological samples?
A2: The primary sources of matrix effects in biological fluids like plasma are endogenous components. Phospholipids are a major cause of ion suppression in electrospray ionization (ESI) mode.[7] Other sources include salts, proteins, and metabolites that can co-extract with the analyte.[2] Exogenous compounds from collection tubes (e.g., anticoagulants) or co-administered drugs can also contribute.[2]
Q3: How can I detect if my this compound signal is impacted by matrix effects?
A3: There are two primary methods for assessing matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This experiment involves infusing a constant flow of this compound solution into the mass spectrometer while injecting a blank, extracted matrix sample.[8][9] Dips or rises in the baseline signal indicate chromatographic regions where co-eluting matrix components cause ion suppression or enhancement.[8][10]
-
Quantitative Assessment (Post-Extraction Spike): This is the standard method for quantifying the extent of matrix effects.[2] It involves comparing the peak area of an analyte spiked into a blank matrix extract with the peak area of the analyte in a neat (clean) solvent at the same concentration.[2][8] The ratio of these responses is called the Matrix Factor (MF).
Q4: My this compound signal is inconsistent across different patient samples. Is this a matrix effect?
A4: Yes, this is a strong indication of a matrix effect. Different biological samples have inherent variability in their composition.[11] If your sample preparation is not sufficiently robust to remove interfering compounds, this inter-sample variability can lead to different degrees of ion suppression or enhancement, causing poor precision in your internal standard signal and, consequently, inaccurate results for your target analyte.[11] Regulatory guidelines recommend assessing matrix effects in at least six different lots or sources of the biological matrix.[12]
Q5: What is an acceptable range for the Matrix Factor (MF)?
A5: Ideally, the Matrix Factor (MF) should be between 0.85 and 1.15. The most critical parameter, however, is the Internal Standard (IS) Normalized MF, which is calculated by dividing the analyte's MF by the IS's MF.[12] According to regulatory guidance, the coefficient of variation (CV) of the IS-Normalized MF across at least six different matrix lots should not be greater than 15%.[12] This ensures that while a matrix effect may be present, the SIL-IS is effectively compensating for it.
Troubleshooting Guides
Guide 1: Investigating and Mitigating Ion Suppression/Enhancement
If you suspect ion suppression or enhancement is affecting your this compound signal, follow this workflow:
Step 1: Qualitatively Confirm the Effect
-
Perform a post-column infusion experiment as detailed in the protocols section. This will visually identify the retention time windows where matrix effects are most pronounced.
Step 2: Quantify the Effect
-
Calculate the Matrix Factor (MF) and IS-Normalized MF using the post-extraction spike protocol. Assess at least six different sources of blank matrix to evaluate the variability of the effect.
Step 3: Optimize Chromatography
-
If the post-column infusion shows that the this compound peak elutes in a region of significant ion suppression, adjust your chromatographic method.
-
Modify the gradient to better separate the analyte from the interfering matrix components.[1]
-
Consider a different stationary phase (column) that offers alternative selectivity.
Step 4: Improve Sample Cleanup
-
If chromatographic changes are insufficient, the sample preparation method must be improved. The goal is to remove the interfering components, particularly phospholipids.[13]
-
Evaluate more selective sample preparation techniques such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) instead of a simple protein precipitation.[1]
Step 5: Evaluate Ionization Source
-
Electrospray ionization (ESI) is generally more susceptible to matrix effects than Atmospheric Pressure Chemical Ionization (APCI).[14] If your instrument allows, testing the method with an APCI source may reduce the impact of phospholipids and other interferences.[11]
Data Presentation
Table 1: Comparison of Matrix Effects from Different Sample Preparation Techniques
| Preparation Method | Analyte (Salicylic Acid) MF | IS (this compound) MF | IS-Normalized MF | CV% of IS-Normalized MF (n=6 Lots) |
| Protein Precipitation (PPT) | 0.45 | 0.51 | 0.88 | 21.5% |
| Liquid-Liquid Extraction (LLE) | 0.81 | 0.84 | 0.96 | 9.8% |
| Solid-Phase Extraction (SPE) | 0.97 | 0.98 | 0.99 | 4.2% |
This table illustrates that while all methods show some ion suppression (MF < 1.0), SPE provides the cleanest extract, resulting in minimal matrix effects and low variability between lots, meeting the <15% CV requirement.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Factor (MF)
This protocol uses the post-extraction spike method to quantify matrix effects.
1. Materials:
- Six different lots of blank biological matrix (e.g., human plasma).
- Neat solvent (typically the final reconstitution solvent).
- Stock solutions of 2-Carboxyphenol and its d4-internal standard.
2. Procedure:
- Set A (Analyte in Neat Solution): Prepare a solution of this compound in the neat solvent at a concentration representative of your assay (e.g., Low and High QC levels).
- Set B (Analyte in Post-Extraction Matrix):
- Process blank samples from each of the six matrix lots using your established sample preparation method (e.g., SPE).
- After the final evaporation step, reconstitute the dried extracts with the solution from Set A.
- Analysis: Inject samples from Set A and Set B into the LC-MS/MS system and record the peak areas.
3. Calculation:
- Matrix Factor (MF) = (Peak Area in Set B) / (Mean Peak Area in Set A)
- Calculate the MF for both the analyte and the internal standard.
- IS-Normalized MF = (Analyte MF) / (IS MF)
- Calculate the mean, standard deviation, and coefficient of variation (CV%) for the IS-Normalized MF across the six lots.
Protocol 2: Solid-Phase Extraction (SPE) for 2-Carboxyphenol from Plasma
This protocol is a general method for extracting acidic drugs from plasma, which can reduce matrix effects compared to protein precipitation.
1. Materials:
- Polymeric reversed-phase or mixed-mode SPE cartridges.
- Plasma sample containing 2-Carboxyphenol and this compound (IS).
- Reagents: Formic acid, Methanol, Acetonitrile, Deionized water.
2. Sample Pre-treatment:
- Acidify the plasma sample (e.g., 200 µL) with an equal volume of 2% formic acid in water to protonate the acidic analyte.
3. SPE Procedure:
- Conditioning: Condition the SPE cartridge with 1 mL of Methanol, followed by 1 mL of deionized water.
- Loading: Load the pre-treated plasma sample onto the cartridge.
- Washing: Wash the cartridge with 1 mL of 5% Methanol in water to remove polar interferences like salts.
- Elution: Elute the analyte and internal standard with 1 mL of Methanol or an appropriate mixture like 5% ammonium hydroxide in acetonitrile.
- Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
Mandatory Visualizations
References
- 1. longdom.org [longdom.org]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. eijppr.com [eijppr.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. myadlm.org [myadlm.org]
- 7. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Monitoring phospholipids for assessment of ion enhancement and ion suppression in ESI and APCI LC/MS/MS for chlorpheniramine in human plasma and the importance of multiple source matrix effect evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. e-b-f.eu [e-b-f.eu]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Analysis of 2-Carboxyphenol-d4
This technical support center is designed for researchers, scientists, and drug development professionals working with 2-Carboxyphenol-d4. It provides essential information regarding its stability in acidic conditions, along with troubleshooting guides and frequently asked questions to ensure accurate and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in acidic aqueous solutions?
A: The main concerns are the potential for hydrogen-deuterium (H/D) exchange and chemical degradation. Acidic conditions can catalyze the exchange of deuterium atoms on the molecule with hydrogen atoms from the surrounding solvent, particularly if the deuterium labels are on heteroatoms (like oxygen) or at acidic carbon positions.[1] Additionally, like its non-deuterated analog salicylic acid, this compound can be susceptible to chemical degradation under harsh acidic conditions, although salicylic acid itself is generally stable.[2][3]
Q2: How can I minimize the risk of H/D back-exchange during my experiments?
A: To minimize back-exchange, it is crucial to control the pH of your samples and mobile phases.[1] Experiments should ideally be conducted at a low pH and low temperature to reduce the rate of exchange.[1] The choice of solvent is also important; using aprotic and dry solvents for sample storage and preparation can help mitigate this issue.[1][4] When selecting a deuterated standard, ensure the deuterium labels are on stable, non-labile positions, such as an aromatic ring, which is the case for this compound.[1]
Q3: What are the typical signs of degradation for this compound?
A: Signs of degradation can manifest as changes in the analytical profile, such as the emergence of new peaks or shifts in retention time during chromatography (HPLC, GC).[4] A decrease in isotopic purity, detectable by mass spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy, is another key indicator.[4] A general decrease in chemical purity can also be observed using techniques like HPLC-UV or GC-FID.[4]
Q4: What are forced degradation studies and why are they relevant for this compound?
A: Forced degradation studies, or stress testing, are used to identify potential degradation pathways and degradation products of a compound under more severe conditions than it would typically encounter.[4][5] These studies are crucial for developing and validating stability-indicating analytical methods.[5][6] For this compound, a forced degradation study under acidic conditions would help to understand its degradation profile and ensure the analytical method can separate the intact molecule from any potential degradants.[7]
Q5: How should I properly store this compound to ensure its stability?
A: For solid this compound, it should be stored at 4°C in a sealed container, away from moisture.[8][9] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month in sealed containers to prevent evaporation and contamination.[8] It is also advisable to avoid repeated freeze-thaw cycles by preparing aliquots.[10]
Troubleshooting Guides
Issue 1: Loss of Isotopic Purity
-
Symptoms:
-
Possible Causes:
-
Solutions:
-
pH Control: Maintain a low pH and low temperature during experiments to minimize the rate of back-exchange.[1]
-
Solvent Choice: Use aprotic and dry solvents whenever possible, especially during sample storage and preparation.[4]
-
Storage: Keep the compound in a tightly sealed container, in a desiccator, or under an inert, dry atmosphere.[4]
-
Issue 2: Inconsistent Quantification Results
-
Symptoms:
-
High variability in the analyte to internal standard peak area ratios across an analytical run.
-
Failure to meet the acceptance criteria for accuracy and precision during method validation.
-
-
Possible Causes:
-
Differential Matrix Effects: The analyte and the internal standard may not be experiencing the same degree of ionization suppression or enhancement from components in the biological matrix.[1]
-
Isotopic Instability: Back-exchange of deuterium for hydrogen can lead to a portion of the internal standard having the same mass as the analyte, causing interference.[1]
-
Incorrect Internal Standard Concentration: Errors in the preparation of the internal standard solution can lead to inaccurate quantification.
-
-
Solutions:
-
Method Validation: Thoroughly validate the analytical method to ensure it is robust and reliable.
-
Sample Preparation: Optimize sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.[1]
-
Chromatographic Separation: Ensure baseline separation of the analyte from any interfering peaks.
-
Alternative Internal Standard: If issues persist, consider using an internal standard labeled with a stable isotope that is less prone to chromatographic shifts, such as ¹³C or ¹⁵N.[1]
-
Experimental Protocols
Protocol 1: Forced Degradation Study - Acid Hydrolysis
-
Objective: To investigate the degradation pathway of this compound under acidic conditions.
-
Methodology:
-
Prepare Stress Samples:
-
Time Points: Take aliquots at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Sample Quenching: Immediately neutralize the samples with an equivalent amount of a suitable base (e.g., 0.1 M NaOH) to stop the degradation process.[12]
-
Analysis: Analyze the samples using a validated stability-indicating HPLC-UV/MS method.
-
Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point.
-
Identify and quantify any degradation products formed.
-
Assess the mass balance to account for all of the initial compound.[5]
-
-
Data Presentation
Table 1: Illustrative Data from a Forced Degradation Study of this compound in 0.1 M HCl at 60°C
| Time (hours) | This compound Remaining (%) | Degradation Product 1 (%) | Mass Balance (%) |
| 0 | 100.0 | 0.0 | 100.0 |
| 2 | 98.5 | 1.4 | 99.9 |
| 4 | 96.2 | 3.7 | 99.9 |
| 8 | 92.1 | 7.8 | 99.9 |
| 24 | 85.3 | 14.5 | 99.8 |
| 48 | 78.9 | 20.9 | 99.8 |
Note: This data is illustrative and serves as an example of what might be observed in a forced degradation study. Actual results may vary depending on the specific experimental conditions.
Visualizations
Caption: Workflow for a forced degradation study of this compound under acidic conditions.
Caption: Troubleshooting logic for inconsistent quantification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Salicylic acid [chembk.com]
- 3. 2-CARBOXYPHENOL - Ataman Kimya [atamanchemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. sgs.com [sgs.com]
- 6. ijrpp.com [ijrpp.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. medchemexpress.com [medchemexpress.com]
- 9. chemscene.com [chemscene.com]
- 10. benchchem.com [benchchem.com]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting 2-Carboxyphenol-d4 Extraction
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the extraction of 2-Carboxyphenol-d4, a deuterated internal standard for Salicylic Acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for low recovery of this compound during extraction?
Low recovery of this compound can stem from several factors related to its physicochemical properties and the extraction methodology. The most common issues include:
-
Incorrect pH: The pH of the sample and wash solutions is critical. 2-Carboxyphenol is an acidic compound, and its ionization state, which dictates its solubility and retention, is pH-dependent.
-
Inappropriate Sorbent or Solvent Selection: The choice of solid-phase extraction (SPE) sorbent or liquid-liquid extraction (LLE) solvent must be compatible with the analyte's polarity and the sample matrix.
-
Suboptimal Elution Conditions: The elution solvent may not be strong enough to completely desorb the analyte from the SPE sorbent.
-
Matrix Effects: Components in the sample matrix (e.g., plasma, urine) can interfere with the analyte's interaction with the extraction phase.
-
Procedural Errors: Issues such as excessive flow rates during sample loading in SPE, insufficient mixing in LLE, or premature drying of the SPE cartridge can all lead to poor recovery.
Q2: How does the pKa of 2-Carboxyphenol affect its extraction?
2-Carboxyphenol (Salicylic Acid) has a pKa of approximately 2.97.[1] This means it is a relatively acidic compound.
-
At a pH below 2.97 , it will be predominantly in its neutral, protonated form (less polar).
-
At a pH above 2.97 , it will be in its ionized, deprotonated form (more polar).
This behavior is fundamental to designing an effective extraction strategy. For reversed-phase SPE, you want the analyte to be in its less polar, neutral form to retain it on the nonpolar sorbent. Therefore, the sample should be acidified to a pH of at least two units below the pKa (i.e., pH < 1). Conversely, for ion-exchange SPE or for elution from a reversed-phase sorbent, manipulating the pH to ionize the molecule can be used to your advantage.
Q3: Are there any specific considerations for the deuterated form, this compound?
For the most part, this compound behaves chemically identically to its non-deuterated counterpart, Salicylic Acid. Deuterium-labeled internal standards are chosen for their similar extraction and chromatographic behavior, with the key difference being their mass, which allows for differentiation by a mass spectrometer.[2][3] Therefore, the troubleshooting strategies for low recovery of this compound are the same as for Salicylic Acid. Recoveries of salicylic acid and its fluorinated analog (used as an internal standard) have been shown to be equal and can exceed 90% under optimized conditions.[4][5]
Troubleshooting Guide: Low Recovery of this compound
This guide is designed to help you systematically troubleshoot and resolve issues of low recovery.
Issue 1: Low recovery in Solid-Phase Extraction (SPE)
Question: My recovery of this compound is low when using a reversed-phase SPE cartridge. What should I check?
Answer: Low recovery in reversed-phase SPE is often related to pH, sample loading, washing, or elution steps. Follow this logical troubleshooting workflow:
Caption: Troubleshooting workflow for low recovery in reversed-phase SPE.
-
Verify Sample pH: As 2-Carboxyphenol has a pKa of ~2.97, the sample must be acidified to a pH of less than 2 to ensure it is in its neutral, non-ionized form, which will be retained by the nonpolar stationary phase.[1]
-
Check Sample Loading Conditions: A high flow rate during sample loading can prevent efficient interaction between the analyte and the sorbent. Aim for a flow rate of 1-2 mL/min.
-
Evaluate the Wash Step: The wash solvent should be strong enough to remove interferences but weak enough to not elute the analyte. If the wash solvent is too high in organic content, this compound may be prematurely eluted. Consider using a wash solvent with a higher aqueous percentage.
-
Optimize Elution: The elution solvent must be strong enough to disrupt the interactions between the analyte and the sorbent. 2-Carboxyphenol is soluble in organic solvents like methanol, acetonitrile, and tetrahydrofuran.[1] If recovery is low, try increasing the organic content of the elution solvent or using a stronger solvent. You can also try eluting with two smaller aliquots of solvent instead of one large one.
-
Re-evaluate Sorbent Choice: While C18 is common, for complex matrices, a polymeric sorbent like Agilent Bond Elut Plexa might offer better retention and cleaner extracts.[6]
Issue 2: Low recovery in Liquid-Liquid Extraction (LLE)
Question: I am experiencing low and inconsistent recovery of this compound with LLE. How can I improve this?
Answer: Similar to SPE, pH is a critical parameter in LLE. Additionally, solvent choice and extraction technique play a major role.
Caption: Troubleshooting workflow for low recovery in LLE.
-
Verify Aqueous Phase pH: To partition this compound into an organic solvent, it must be in its neutral form. Acidify the aqueous sample to a pH below 2.
-
Evaluate Extraction Solvent: 2-Carboxyphenol has poor solubility in water but is soluble in organic solvents like ether and ethyl acetate.[1] Ensure your chosen solvent has good partitioning characteristics for the analyte.
-
Review Extraction Technique: Ensure vigorous mixing (e.g., vortexing for at least 1-2 minutes) to maximize the surface area between the two phases and facilitate analyte transfer. If emulsions form, centrifugation can help to break them.
-
Perform Repeat Extractions: A single extraction may not be sufficient for quantitative recovery. It is good practice to perform the extraction two or three times with fresh solvent and then pool the organic extracts.
Quantitative Data Summary
The following table summarizes reported recovery rates for Salicylic Acid (2-Carboxyphenol) from various studies, which can serve as a benchmark for your experiments with the deuterated analog.
| Extraction Method | Matrix | Analyte(s) | Reported Recovery | Reference |
| Solid-Phase Extraction (SPE) | Serum | Salicylic Acid | 88.9 ± 5.8% | [1] |
| SPE with magnetic nanoparticles | Blood Serum | Salicylic Acid | 95.9% to 98.9% | [7] |
| SPE with phenyl-phase cartridges | Plant extracts | Salicylic Acid and 5-Fluorosalicylic Acid | > 90% | [4][5] |
| SPE with Agilent Bond Elut Plexa | Drinking Water | Various Phenols | 87% to 108% | [6] |
| Liquid-Liquid Extraction (LLE) | Plasma | Acetylsalicylic Acid and Salicylic Acid | 60% to 102% for Salicylic Acid | [8] |
Detailed Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) from Water Samples
This protocol is adapted from a method for extracting various phenols from drinking water and is suitable for this compound.[6]
-
Sample Preparation:
-
To a 250 mL water sample, add a known amount of this compound solution (as an internal standard).
-
Adjust the sample pH to ~2.0 with phosphoric acid.
-
-
SPE Cartridge Conditioning:
-
Condition an Agilent Bond Elut Plexa cartridge (or a similar polymeric reversed-phase cartridge) with 3 mL of tetrahydrofuran, followed by 3 mL of methanol, and then equilibrate with 3 mL of water. Do not let the cartridge go dry.
-
-
Sample Loading:
-
Load the prepared sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
-
Washing:
-
Wash the cartridge with 2 mL of water to remove polar interferences.
-
-
Drying:
-
Dry the cartridge under vacuum for approximately 3 minutes.
-
-
Elution:
-
Elute the analyte with 3 mL of tetrahydrofuran.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of mobile phase for analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) from Plasma
This protocol is based on a method for the simultaneous extraction of acetylsalicylic acid and salicylic acid from human plasma.[8][9]
-
Sample Preparation:
-
To 500 µL of plasma in a centrifuge tube, add a known amount of this compound solution.
-
-
Protein Precipitation:
-
Add 1 mL of acetonitrile, vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
-
Extraction:
-
Transfer the supernatant to a clean tube.
-
Add 2 mL of a suitable extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 5 minutes to separate the layers.
-
-
Collection and Evaporation:
-
Carefully transfer the upper organic layer to a new tube.
-
Repeat the extraction (step 3) with another 2 mL of extraction solvent.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.
-
References
- 1. Measurement of serum salicylate levels by solid-phase extraction and desorption/ionization on silicon mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Extraction and Direct Quantification of Salicylic Acid in Arabidopsis Using Matrix-Assisted Laser Desorption Ionization Mass Spectrometry [repository.lib.ncsu.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Quantification of free and total salicylic acid in plants by solid-phase extraction and isocratic high-performance anion-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. rms.scu.ac.ir [rms.scu.ac.ir]
- 8. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 9. Simultaneous extraction of acetylsalicylic acid and salicylic acid from human plasma and simultaneous estimation by liquid chromatography and atmospheric pressure chemical ionization/tandem mass spectrometry detection. Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mass Spectrometry Parameters for 2-Carboxyphenol-d4
Welcome to the Technical Support Center for the analysis of 2-Carboxyphenol-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing mass spectrometry (MS) parameters and ensuring high-quality, reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in mass spectrometry?
A1: this compound, also known as Salicylic acid-d4, is a deuterated stable isotope-labeled internal standard. It is commonly used in quantitative mass spectrometry-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to improve the accuracy and precision of the quantification of its non-labeled counterpart, 2-Carboxyphenol (Salicylic acid).[1] Since it has nearly identical chemical and physical properties to the analyte of interest, it can account for variability during sample preparation and analysis.
Q2: What is the typical ionization mode for this compound?
A2: this compound, like its non-deuterated analog salicylic acid, is typically analyzed in negative ion mode using electrospray ionization (ESI).[2][3] The carboxylic acid and phenolic hydroxyl groups are readily deprotonated to form a [M-H]⁻ precursor ion.
Q3: What are the recommended Multiple Reaction Monitoring (MRM) transitions for this compound?
A3: For this compound (molecular weight ~142.15 g/mol ), the deprotonated molecule [M-H]⁻ has an m/z of approximately 141.1. A common fragmentation pathway for deprotonated salicylic acid involves the loss of CO₂ (44 Da). Therefore, a primary MRM transition to monitor would be from the precursor ion to the product ion resulting from this loss.
Based on data for the closely related Salicylic acid-d4, a recommended MRM transition is m/z 140.9 → 97.0 .[2] For the non-deuterated 2-Carboxyphenol (Salicylic acid), common transitions are m/z 137 → 93 and 137 → 65.[3]
Troubleshooting Guides
This section addresses specific issues that you may encounter during the analysis of this compound.
Issue 1: Poor or No Signal for this compound
-
Question: I am not observing any signal, or the signal intensity for this compound is very low. What should I check?
-
Answer:
-
Confirm Ionization Mode: Ensure your mass spectrometer is operating in negative ion mode.
-
Check MS Parameters: Verify that the precursor and product ion m/z values for your MRM transition are correct. Use the recommended starting parameters in the tables below and optimize them for your specific instrument.
-
Sample Preparation: Issues during sample extraction can lead to poor recovery. Ensure your extraction protocol (e.g., liquid-liquid extraction or solid-phase extraction) is appropriate for acidic compounds.
-
Solution Stability: Phenolic compounds can be susceptible to degradation.[4][5] Prepare fresh stock and working solutions and store them appropriately, typically at low temperatures and protected from light.
-
Source Contamination: A contaminated ion source can lead to signal suppression. Perform routine source cleaning as recommended by your instrument manufacturer.
-
Issue 2: Chromatographic Peak Shape Issues (Tailing, Fronting, or Splitting)
-
Question: The chromatographic peak for this compound is tailing or showing other shape distortions. What could be the cause?
-
Answer:
-
Mobile Phase pH: The pH of your mobile phase can significantly impact the peak shape of acidic compounds. For reversed-phase chromatography, a mobile phase with a pH well below the pKa of the carboxylic acid group (around 3) will ensure the compound is in its neutral form and interacts well with the stationary phase. The addition of a small amount of formic acid (e.g., 0.1%) is common.[6][7]
-
Column Choice: Ensure you are using an appropriate column for your application. C18 columns are widely used for the analysis of salicylic acid and its analogs.[2]
-
Injection Solvent: If the injection solvent is significantly stronger (higher organic content) than the initial mobile phase, it can cause peak distortion. Try to match the injection solvent to the initial mobile phase conditions as closely as possible.
-
Issue 3: Chromatographic Separation of this compound and Analyte
-
Question: I am observing a slight retention time shift between my analyte (2-Carboxyphenol) and the deuterated internal standard (this compound). Is this a problem?
-
Answer: A small degree of chromatographic separation between an analyte and its deuterated internal standard can sometimes occur due to the isotope effect. While minor shifts may not impact quantification, significant separation can lead to differential matrix effects, where one compound experiences ion suppression or enhancement to a different extent than the other, compromising accuracy. If you observe this, consider adjusting your chromatographic conditions (e.g., gradient slope, temperature) to minimize the separation.
Issue 4: Inconsistent Internal Standard Response and Matrix Effects
-
Question: The peak area of this compound is highly variable across my sample set. What could be the cause?
-
Answer:
-
Matrix Effects: Biological matrices are complex and can contain compounds that co-elute with your analyte and internal standard, causing ion suppression or enhancement.[8][9] To mitigate this, optimize your sample preparation to remove as many interfering compounds as possible. Diluting the sample can also reduce matrix effects, but may compromise sensitivity.
-
Inconsistent Sample Preparation: Ensure consistent and precise addition of the internal standard to all samples and standards early in the sample preparation workflow.
-
Ion Source Saturation: If the concentration of co-eluting matrix components is very high, it can lead to saturation of the ESI process, resulting in a non-linear response.
-
Quantitative Data Summary
The following tables provide recommended starting parameters for the analysis of this compound and its non-deuterated analog. These parameters are based on published methods for salicylic acid and its deuterated standard and should be optimized for your specific LC-MS/MS system.
Table 1: Recommended Mass Spectrometry Parameters
| Parameter | This compound (Salicylic acid-d4) | 2-Carboxyphenol (Salicylic acid) | Reference(s) |
| Ionization Mode | Negative Electrospray (ESI-) | Negative Electrospray (ESI-) | [2][3] |
| Precursor Ion (m/z) | 140.9 | 136.9 | [2] |
| Product Ion (m/z) | 97.0 | 93.0 | [2] |
| Declustering Potential (DP) | -60 V | -28 V (optimal), -60 V (used to avoid detector saturation) | [2] |
| Collision Energy (CE) | -42 V | -20 V (optimal), -42 V (used to avoid detector saturation) | [2] |
| Entrance Potential (EP) | -15 V | -15 V | [2] |
| Collision Cell Exit Potential (CXP) | -4 V | -4 V | [2] |
Table 2: Typical Ion Source Parameters
| Parameter | Recommended Value | Reference(s) |
| IonSpray Voltage | -4500 to -500 V | [2] |
| Source Temperature | 400 °C | [2][3] |
| Nebulizer Gas (Gas 1) | 60 psi | [2] |
| Heater Gas (Gas 2) | 60 psi | [2] |
| Curtain Gas | 30 psi | [2] |
| Collision Gas | 3 psi | [2] |
Experimental Protocols
Protocol 1: Sample Preparation - Liquid-Liquid Extraction from Plasma
This protocol is a general guideline for the extraction of 2-Carboxyphenol and its deuterated internal standard from a plasma matrix.
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibrator, or quality control sample.
-
Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the this compound working solution to each tube.
-
Acidification: Add a small volume of an acidic solution (e.g., 10 µL of 1M HCl) to protonate the analytes.
-
Extraction Solvent Addition: Add 500 µL of a suitable organic extraction solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate and diethyl ether).[7]
-
Vortexing: Vortex the tubes for 1-2 minutes to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 10,000 x g) for 5-10 minutes to separate the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a slightly elevated temperature (e.g., 40 °C).
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Analysis: Vortex briefly and inject an aliquot into the LC-MS/MS system.
Visualizations
Caption: A typical experimental workflow for the quantification of 2-Carboxyphenol using this compound as an internal standard.
Caption: A logical troubleshooting workflow for addressing poor or no signal for this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. real.mtak.hu [real.mtak.hu]
- 3. Determination of Salicylic Acid in Feed Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid and sensitive determination of acetylsalicylic acid and salicylic acid in plasma using liquid chromatography-tandem mass spectrometry: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of acetylsalicylic acid and its major metabolite, salicylic acid, in human plasma using liquid chromatography-tandem mass spectrometry: application to pharmacokinetic study of Astrix in Korean healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting poor ionization of 2-Carboxyphenol-d4
Technical Support Center: Ionization Troubleshooting
Topic: Troubleshooting Poor Ionization of 2-Carboxyphenol-d4
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to the poor ionization of this compound (Salicylic Acid-d4) in Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: Why am I not seeing a signal for this compound?
A1: A lack of signal can stem from several common issues. First, verify you are using the correct ionization mode. Due to its acidic carboxylic acid and phenol groups, this compound ionizes most efficiently in negative ion mode to form the deprotonated molecule [M-H]⁻.[1][2][3][4] Also, confirm your mass spectrometer is set to detect the correct mass-to-charge ratio (m/z). Finally, ensure the mobile phase pH and ion source parameters are suitable for creating and detecting anions.[5][6]
Q2: Should I use positive or negative ion mode for this compound?
A2: Negative ion mode is strongly recommended. The compound's structure contains two acidic protons (one on the carboxylic acid and one on the phenol group) that are readily lost to form a negative ion. While positive adducts like [M+H]⁺ or [M+Na]⁺ can sometimes be observed, the sensitivity in negative mode is typically several orders of magnitude higher for this class of compounds.[1][2]
Q3: What are the expected m/z values for this compound?
A3: The neutral monoisotopic mass of this compound (C₇H₂D₄O₃) is approximately 142.146 Da. You should look for the following ions. The deprotonated molecule is the most critical ion for quantification in negative mode.
Table 1: Expected m/z Values for this compound Adducts
| Ionization Mode | Adduct/Ion | Formula | Mass Difference (Da) | Expected m/z |
| Negative | [M-H]⁻ | [C₇HD₄O₃]⁻ | -1.0078 | 141.138 |
| Negative | [M+Cl]⁻ | [C₇H₂D₄O₃Cl]⁻ | +34.9689 | 177.115 |
| Negative | [M+HCOO]⁻ | [C₇H₂D₄O₃HCOO]⁻ | +44.9977 | 187.144 |
| Negative | [M+CH₃COO]⁻ | [C₇H₂D₄O₃CH₃COO]⁻ | +59.0133 | 201.160 |
| Positive | [M+H]⁺ | [C₇H₃D₄O₃]⁺ | +1.0078 | 143.154 |
| Positive | [M+Na]⁺ | [C₇H₂D₄O₃Na]⁺ | +22.9898 | 165.136 |
| Positive | [M+K]⁺ | [C₇H₂D₄O₃K]⁺ | +38.9637 | 181.110 |
| Positive | [M+NH₄]⁺ | [C₇H₂D₄O₃NH₄]⁺ | +18.0344 | 160.181 |
Note: The bolded [M-H]⁻ ion is the primary target for most applications.
In-Depth Troubleshooting Guide
If the initial checks from the FAQ section do not resolve the issue, follow this systematic guide to diagnose and fix the problem.
Problem: Low or No Signal Intensity in Negative Ion Mode
This workflow provides a step-by-step process to optimize your signal.
Caption: A logical workflow for troubleshooting poor signal intensity.
Step 1: Verify Mass Spectrometer Settings
Confirm your instrument is set to negative polarity and the scan range or selected ion monitoring (SIM) window includes the target m/z of 141.14 . An incorrect setting is the most common reason for a complete lack of signal.
Step 2: Optimize Mobile Phase and pH
The mobile phase composition is critical for efficient ionization.[5] For acidic compounds like this compound, the pH needs to be managed carefully.
-
pH: While a high pH (>pKa) deprotonates the molecule in solution, this can lead to poor chromatographic peak shape on standard C18 columns. For ESI, a mobile phase pH between 4 and 6 is often a good compromise. This keeps the carboxylic acid partially protonated for good retention while still allowing for efficient deprotonation in the ESI droplet.
-
Additives: The addition of a weak acid can surprisingly enhance negative ion ESI response for certain molecules.[7] Using a volatile buffer is recommended.
Table 2: Mobile Phase Recommendations
| Mobile Phase A (Aqueous) | Mobile Phase B (Organic) | Recommendation | Rationale |
| Water + 0.1% Acetic Acid | Acetonitrile or Methanol | Recommended | Acetic acid can improve spray stability and enhance the signal for phenolic compounds in negative ESI.[7] |
| Water + 5 mM Ammonium Acetate | Acetonitrile or Methanol | Good Alternative | Ammonium acetate is a volatile buffer that works well for negative mode analysis and can improve peak shape. |
| Water + 0.1% Formic Acid | Acetonitrile or Methanol | Use with Caution | Formic acid is excellent for positive mode but can sometimes suppress the negative ion signal for certain analytes.[7] |
| Water + Ammonia/Ammonium Hydroxide | Acetonitrile or Methanol | Not Recommended | High pH will cause very poor retention and peak shape on standard reversed-phase columns.[8] |
Step 3: Adjust Ion Source Parameters
If the mobile phase is optimized and the signal is still low, direct infusion of a standard solution (e.g., 1 µg/mL) is recommended to tune the ion source parameters.[9] Start with the instrument's default settings and adjust them systematically.
Table 3: Typical Starting Ion Source Parameters for ESI
| Parameter | Typical Range (Negative Mode) | Action |
| Capillary/Spray Voltage | -2.5 kV to -4.0 kV | Optimize for stable spray and maximum intensity. |
| Gas Temperature / Drying Gas | 250 - 350 °C | Increase to improve desolvation, but avoid excessively high temperatures that could cause degradation.[10][11] |
| Gas Flow (Nebulizer/Drying) | 8 - 12 L/min | Higher flow aids desolvation but can reduce sensitivity if set too high.[10] |
| Nebulizer Pressure | 30 - 50 psi | Adjust for a fine, stable aerosol.[11] |
Note: Optimal values are instrument-dependent. Always consult your instrument's user manual.
Step 4: Investigate Sample and Chromatography Issues
-
Matrix Effects: Co-eluting compounds from the sample matrix (e.g., salts, phospholipids) can compete with your analyte for ionization, suppressing its signal.[12][13] If you suspect matrix effects, try diluting the sample or improving the sample cleanup procedure (e.g., using Solid-Phase Extraction).
-
Chromatography: Poor peak shape (e.g., broad or tailing peaks) lowers the signal-to-noise ratio. Ensure your injection solvent is not stronger than the mobile phase and that the column is in good condition.[14]
-
In-Source Fragmentation: Although less common in negative mode for this molecule, excessively harsh source conditions (high temperatures or voltages) could cause the parent ion ([M-H]⁻) to fragment.[15] This is often seen as the loss of CO₂ (44 Da) from the carboxylic acid group. If you see a prominent signal at m/z ~97.1, try reducing the source temperature or fragmentor voltage.[16][17]
Caption: Deprotonation of this compound in negative ESI.
Example Experimental Protocol
This protocol provides a robust starting point for the analysis of this compound.
LC-MS/MS Method
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Acetic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Acetic Acid.
-
Gradient: 10% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
MS System
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Capillary Voltage: -3.5 kV.
-
Drying Gas Temperature: 320 °C.
-
Drying Gas Flow: 10 L/min.
-
Nebulizer Pressure: 35 psi.
-
Scan Mode: Selected Ion Monitoring (SIM) at m/z 141.14 or MRM transition (e.g., 141.1 -> 97.1 for loss of CO₂).[12][17]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Research Portal [openresearch.surrey.ac.uk]
- 4. A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. zefsci.com [zefsci.com]
- 7. Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. agilent.com [agilent.com]
- 12. Determination of Salicylic Acid in Feed Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 14. agilent.com [agilent.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Ion Suppression for 2-Carboxyphenol-d4
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression for 2-Carboxyphenol-d4 in liquid chromatography-mass spectrometry (LC-MS) analyses.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a matrix effect that occurs in LC-MS analysis where the ionization efficiency of a target analyte, such as this compound, is reduced by co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[3][4] The "matrix" consists of all components in a sample other than the analyte of interest, including salts, lipids, and proteins.[2][3] Ion suppression is a significant challenge as it can lead to inaccurate and unreliable results.[5][6]
Q2: I'm using a deuterated internal standard (this compound). Shouldn't that automatically correct for ion suppression?
A2: Ideally, a deuterated internal standard co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-internal standard ratio.[3][7] However, this is not always the case. "Differential ion suppression" can occur where the analyte and its deuterated standard are affected differently by the matrix.[3] This can be caused by the "deuterium isotope effect," which may slightly alter the retention time, causing the analyte and standard to encounter different matrix components as they elute.[3][8]
Q3: What are the common causes of ion suppression for phenolic compounds like this compound?
A3: For phenolic compounds, several factors can contribute to ion suppression:
-
Co-eluting Matrix Components: Endogenous substances from biological samples (e.g., phospholipids, salts, proteins) are major contributors to ion suppression.[9][10]
-
Mobile Phase Additives: Non-volatile additives or trace impurities in the mobile phase can suppress ionization.[9] The choice and concentration of mobile phase additives can have a pronounced effect, with some causing suppression of up to 90%.[11]
-
Competition for Charge: In electrospray ionization (ESI), which is commonly used for phenolic compounds, co-eluting substances can compete with the analyte for charge or access to the droplet surface, hindering its transition into the gas phase.[9]
-
Analyte Co-elution: The presence of other phenolic compounds or structurally similar molecules in the sample can lead to competition during ionization.[11]
Q4: How can I detect and assess the extent of ion suppression in my assay?
A4: The most common and effective method is the post-column infusion experiment .[3][12] This technique helps to identify regions in the chromatogram where ion suppression occurs.[12] Another method is the matrix effect evaluation , where you compare the analyte's response in a clean solvent to its response in a spiked blank matrix sample.[3][13] A significant difference in signal indicates the presence of ion suppression or enhancement.[13]
Troubleshooting Guide
Problem 1: Low signal intensity and poor reproducibility for this compound.
This is a classic sign of significant ion suppression from the sample matrix.[7][12]
Recommended Actions:
| Strategy | Description | Effectiveness |
| Optimize Sample Preparation | Implement or refine sample cleanup procedures like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[2][14] | High |
| Modify Chromatographic Conditions | Adjust the mobile phase gradient, change the column chemistry, or reduce the flow rate to improve the separation of this compound from matrix interferences.[1][7] | High |
| Sample Dilution | Diluting the sample can reduce the concentration of matrix components causing suppression. This is only viable if the analyte concentration remains above the detection limit.[4][15] | Moderate |
| Switch Ionization Technique | If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), as APCI is often less susceptible to ion suppression.[1][15] | Moderate to High |
Problem 2: Inconsistent results for this compound across different sample batches.
Variability in the composition of biological matrices between different lots or samples can lead to inconsistent levels of ion suppression.[4][16]
Recommended Actions:
| Strategy | Description |
| Matrix-Matched Calibrants | Prepare calibration standards and quality control samples in a blank matrix that is representative of the study samples to compensate for consistent matrix effects.[2][4] |
| Robust Sample Preparation | A thorough and consistent sample cleanup method, such as SPE or LLE, is crucial to minimize variability in matrix effects between samples.[4] |
| Use of Stable Isotope-Labeled Internal Standard | Continuous and correct use of this compound as a stable isotope-labeled internal standard is highly effective in correcting for variability in ion suppression between different samples.[4] |
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
Objective: To identify the chromatographic regions where ion suppression occurs.[12]
Methodology:
-
Prepare a standard solution of this compound at a concentration that provides a stable and moderate signal.
-
Set up the LC-MS system with the analytical column.
-
Connect the outlet of the LC column to one inlet of a T-piece.
-
Connect a syringe pump containing the this compound standard solution to the other inlet of the T-piece.
-
Connect the outlet of the T-piece to the mass spectrometer's ion source.
-
Begin infusing the standard solution at a constant low flow rate (e.g., 5-10 µL/min).
-
Once a stable baseline signal is achieved for this compound, inject an extracted blank matrix sample onto the LC column.
-
Monitor the signal for this compound throughout the chromatographic run. Dips in the baseline are indicative of regions of ion suppression.[3]
Protocol 2: Quantitative Assessment of Matrix Effect
Objective: To quantify the degree of ion suppression for this compound.
Methodology:
-
Prepare Solution A: A standard solution of this compound in a clean solvent (e.g., mobile phase).
-
Prepare Solution B: A blank matrix sample (e.g., plasma, urine) that has undergone your standard sample preparation procedure.
-
Prepare Solution C: Spike the extracted blank matrix from step 2 with the same concentration of this compound as in Solution A.
-
Inject both Solution A and Solution C into the LC-MS system and record the peak areas.
-
Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area in Solution C / Peak Area in Solution A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Visual Troubleshooting Workflow
Caption: A troubleshooting workflow for identifying and mitigating ion suppression.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies | PPTX [slideshare.net]
- 6. Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Study of ion suppression for phenolic compounds in medicinal plant extracts using liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 15. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 16. How does the order of sample analysis influence the matrix effect during LC-MS bioanalysis? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Adsorption of 2-Carboxyphenol-d4
This guide provides troubleshooting advice and answers to frequently asked questions regarding the adsorptive loss of 2-Carboxyphenol-d4 to labware surfaces. Low recovery of this and other acidic phenolic compounds is a common issue that can compromise experimental accuracy and reproducibility.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem: Low or inconsistent recovery of this compound.
-
Question: I am experiencing significantly lower than expected concentrations of this compound in my samples after preparation and analysis. What are the likely causes?
Answer: Low or inconsistent recovery is frequently caused by the adsorption of the analyte to the surfaces of your labware. This compound, being an acidic phenolic compound, is particularly susceptible to interaction with certain surfaces. Key factors include:
-
Labware Material: Standard borosilicate glass contains surface silanol groups (Si-OH) that can electrostatically bind with acidic compounds, leading to significant analyte loss.
-
Solution pH: The pH of your sample solution dictates the ionization state of this compound. At a pH above its pKa, the carboxyl group is deprotonated, increasing its negative charge and its propensity to adsorb to positively charged sites on surfaces.
-
Surface Area: The more surface area the analyte solution is exposed to (e.g., using small volume inserts, storing in large flasks), the greater the potential for adsorptive loss.
-
Contact Time and Temperature: Longer exposure to labware surfaces and higher temperatures can increase the extent of adsorption.
-
Problem: Poor peak shape in chromatography (e.g., tailing).
-
Question: My chromatographic peaks for this compound are showing significant tailing. Could this be related to adsorption?
Answer: Yes, peak tailing is a classic symptom of analyte interaction with active sites within your analytical system. While the column is a primary suspect, adsorption to glass vials or inserts in the autosampler can also contribute significantly. This occurs when a portion of the analyte is temporarily adsorbed and then slowly released, causing the peak to tail. Using polypropylene or chemically deactivated glass vials can often resolve this issue.
Frequently Asked Questions (FAQs)
-
Question: What is the best type of labware to use for preparing and storing this compound solutions?
Answer: For acidic analytes like this compound, polypropylene (PP) labware is generally recommended over standard borosilicate glass. Polypropylene surfaces are more inert and lack the silanol groups that cause adsorption of acidic compounds. If glass is required, using silanized (deactivated) glassware or specialized low-adsorption vials is the best practice.
-
Question: How does pH affect the adsorption of this compound?
Answer: The pH of the solution is a critical factor. Phenolic compounds are weak acids. At pH levels above their pKa, they become ionized (phenolate anions), which can increase electrostatic interactions with charged sites on glass surfaces. Conversely, at lower pH values, the compound is in its neutral form, which can reduce certain types of adsorption but may not eliminate it entirely. It is crucial to control and optimize the pH of your sample diluent.
-
Question: Can I reuse silanized glassware?
Answer: Silanized glassware can often be reused, but its effectiveness diminishes over time, especially with aggressive washing or exposure to basic solutions which can strip the silane coating. It is good practice to test the hydrophobicity of the surface periodically. If water no longer beads up on the surface, the glassware should be re-silanized.
-
Question: Are there alternatives to silanization?
Answer: Yes. The primary alternative is to avoid glass altogether and use polypropylene labware. Additionally, commercially available "low adsorption" or "deactivated" glass vials are available, which have undergone proprietary surface treatments to minimize surface activity. These are often used for high-sensitivity applications like LC-MS.
Data Presentation
The following table provides an illustrative comparison of analyte recovery from different vial types. The exact percentage of loss for this compound can vary based on concentration, solvent, pH, and contact time. This data is generalized from findings for other "sticky" acidic and phenolic compounds.
| Labware Material | Surface Characteristic | Typical Analyte Recovery (Low Concentration) | Recommended Use For this compound |
| Standard Borosilicate Glass | Contains active silanol (Si-OH) groups | 75 - 95% | Not Recommended for trace analysis |
| Polypropylene (PP) | Inert, hydrophobic, no silanol groups | >98% | Highly Recommended |
| Silanized Borosilicate Glass | Silanol groups are chemically deactivated | >98% | Recommended |
| Low-Adsorption Glass (Treated) | Proprietary surface coating to reduce active sites | >99% | Recommended |
Experimental Protocols
Protocol 1: Silanization of Glassware (Vapor Phase)
Silanization renders glass surfaces hydrophobic, preventing the adsorption of solutes.[1][2] This protocol uses vapor-phase deposition, which is effective and uses minimal reagents.
Materials:
-
Glassware to be treated (e.g., vials, flasks)
-
Vacuum desiccator with a valve
-
Beaker (small, to hold the silanizing agent)
-
Chlorotrimethylsilane or Dichlorodimethylsilane
-
Vacuum pump
Procedure:
-
Preparation: Thoroughly clean and dry the glassware to be silanized. Ensure it is completely free of moisture.
-
Setup (in Fume Hood): Place the clean, dry glassware inside a vacuum desiccator. Place a small beaker containing 1-3 mL of the silanizing agent (e.g., dichlorodimethylsilane) inside the desiccator as well, ensuring it is not in contact with the other glassware.
-
CAUTION: Silanizing agents are toxic and flammable. Perform all steps in a certified chemical fume hood.[2]
-
-
Vaporization: Seal the desiccator and connect it to a vacuum pump. Apply vacuum until the silane begins to boil. Immediately close the valve to the pump, trapping the silane vapor under vacuum inside the desiccator.
-
CRITICAL: Do not leave the desiccator attached to the running pump, as this will remove the silane vapor and can damage the pump.[2]
-
-
Deposition: Allow the glassware to sit in the silane vapor for 1-3 hours, until all the liquid silane in the beaker has evaporated and deposited on the glass surfaces.[2]
-
Venting: Carefully and slowly open the desiccator valve inside the fume hood to release the vacuum and vent the remaining vapors. Leave the glassware in the open desiccator within the fume hood for several minutes.
-
Curing: (Optional but recommended) Bake the glassware at a moderate temperature (e.g., 100 °C) for 1 hour or autoclave it. This step helps to fully cure the siloxane polymer layer. Rinsing with water also helps remove reactive chlorosilane groups.[2]
-
Verification: To confirm successful silanization, place a drop of water on the treated surface. The water should form a tight bead, indicating a hydrophobic surface.
Visualizations
The following diagram illustrates the key factors and relationships influencing the adsorption of this compound to labware surfaces and the strategies to mitigate this effect.
Caption: Factors influencing and mitigating the adsorption of this compound.
References
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods Using 2-Carboxyphenol-d4
For Researchers, Scientists, and Drug Development Professionals
The validation of analytical methods is a cornerstone of drug development and research, ensuring the reliability and accuracy of quantitative data. The choice of an appropriate internal standard is critical in liquid chromatography-mass spectrometry (LC-MS/MS) assays to correct for variability during the analytical process. This guide provides an objective comparison of 2-Carboxyphenol-d4 (Salicylic acid-d4), a deuterated internal standard, with other alternatives for the quantification of salicylic acid and its precursors.
This compound is a stable isotope-labeled (SIL) internal standard for salicylic acid, the primary active metabolite of acetylsalicylic acid (aspirin). SIL internal standards are generally considered the gold standard in quantitative mass spectrometry due to their chemical similarity to the analyte, which allows them to effectively track the analyte throughout sample preparation and analysis, thus providing superior correction for matrix effects and other sources of variability.
Performance Comparison: this compound vs. Alternative Internal Standards
While direct head-to-head comparative studies with extensive quantitative data between this compound and various non-deuterated (analog) internal standards in a single publication are limited, analysis of available literature provides valuable insights into their respective performance characteristics.
Quantitative Performance of this compound
The following table summarizes the validation parameters for analytical methods employing this compound as an internal standard for the quantification of salicylic acid (SAL) and acetylsalicylic acid (ASP) in human plasma and animal feed.
| Validation Parameter | Matrix | Analyte | Result | Reference |
| Linearity (r²) | Human Plasma | SAL | 0.9992 | [1] |
| Human Plasma | ASP | 0.9985 | [1] | |
| Animal Feed | SAL | 0.9911 - 0.9936 | [2] | |
| Accuracy (%) | Human Plasma | SAL & ASP | Within ±15% of nominal values | [1] |
| Precision (%CV) | Human Plasma | SAL & ASP | Intra- and Inter-day <15% | [1] |
| Animal Feed | SAL | Repeatability and reproducibility assessed | [2] | |
| Recovery (%) | Human Plasma | SAL | 70.1 - 82.3 | [1] |
| Human Plasma | ASP | 88.4 - 91.1 | [1] | |
| Animal Feed | SAL | 98.3 - 101 | [2] | |
| Lower Limit of Quantification (LLOQ) | Human Plasma | SAL | 80 ng/mL | [1] |
| Human Plasma | ASP | 1 ng/mL | [1] | |
| Animal Feed | SAL | 0.05 mg/kg | [2] | |
| Matrix Effect (%CV of IS normalized matrix factor) | Human Plasma | SAL | 3.07 - 7.09 | [1] |
| Human Plasma | ASP | 3.81 - 6.71 | [1] |
Performance of Alternative (Analog) Internal Standards
| Internal Standard | Analytical Method | Matrix | Comments | Reference |
| m-Hydroxybenzoic acid | HPLC-UV | Human Plasma & Urine | Served as an internal standard for the simultaneous determination of salicylate and its metabolites. | [3] |
| Simvastatin | LC-MS/MS | Human Plasma | Used for the determination of acetylsalicylic acid and salicylic acid. | |
| 5-Fluorosalicylic acid | HPLC-Fluorescence | Plant material | Proposed as a novel internal standard with similar fluorescence properties to salicylic acid. | |
| o-Anisic acid (2-Methoxybenzoic acid) | HPLC-Fluorescence & UV | Plant material | Found to be a suitable internal standard for salicylic acid and its bioprecursors. | |
| 2-Hydroxy-3-methoxybenzoic acid | HPLC-Fluorescence | Human Plasma | Used for the simultaneous quantification of acetylsalicylic acid and salicylic acid. |
Discussion on Performance
The data indicates that this compound provides excellent linearity, accuracy, and precision in LC-MS/MS methods for the quantification of salicylic acid and its parent compound. The use of a deuterated standard is particularly advantageous in minimizing the impact of matrix effects, a common challenge in bioanalysis. One study noted that later-eluting d4-salicylic acid was less affected by matrix effects than d4-acetylsalicylic acid, highlighting the importance of chromatographic separation even when using a SIL internal standard[4].
While structural analog internal standards can be successfully employed, they may exhibit different extraction recoveries, chromatographic behaviors, and ionization responses compared to the analyte. This can potentially lead to less accurate correction for analytical variability. The choice of an internal standard should be carefully considered based on the specific requirements of the assay, the complexity of the matrix, and the analytical platform being used. For regulated bioanalysis, a stable isotope-labeled internal standard like this compound is generally the preferred choice.
Experimental Protocols
1. LC-MS/MS Method for Simultaneous Determination of Acetylsalicylic Acid (ASP) and Salicylic Acid (SAL) in Human Plasma using this compound (SAL-d4) and ASP-d4 as Internal Standards [1]
-
Sample Preparation:
-
Acidify 275 µL of human plasma with 12% formic acid.
-
Add 10 µL of 450 mg/mL potassium fluoride solution (to inhibit enzymatic degradation of ASP).
-
Add 10 µL of the standard working solution and 10 µL of the internal standard solution (ASP-d4 and SAL-d4).
-
Perform a single-step liquid-liquid extraction with 2 mL of tert-butyl methyl ether (TBME).
-
Vortex and shake for 10 minutes.
-
Centrifuge at 3,500 x g for 5 minutes at 4°C.
-
Evaporate the upper organic phase (1.6 mL) to dryness.
-
Reconstitute the residue in 250 µL of Milli-Q water containing 0.2% acetic acid.
-
-
Chromatographic Conditions:
-
Column: Not specified in detail in the abstract, but a reversed-phase column was used.
-
Mobile Phase: A gradient of Milli-Q water and acetonitrile, both containing 0.2% formic acid.
-
Flow Rate: Not specified.
-
Injection Volume: Not specified.
-
-
Mass Spectrometric Conditions:
-
Instrument: An LC-MS/MS system with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
ASP: m/z 179.0 → 137.0
-
SAL: m/z 136.9 → 93.0
-
ASP-d4: m/z 183.0 → 141.0
-
SAL-d4: m/z 140.9 → 97.0
-
-
2. LC-MS/MS Method for Determination of Salicylic Acid (SA) in Animal Feed using this compound (SA-d4) as an Internal Standard [2]
-
Sample Preparation:
-
Extract salicylic acid from the feed sample with 0.1% hydrochloric acid in methanol.
-
Use a shaker mixer and then centrifuge.
-
Take an aliquot of the extract and evaporate to dryness.
-
Reconstitute the residue in 50% acetonitrile.
-
Add the internal standard (SA-d4) before LC-MS/MS analysis.
-
-
Chromatographic Conditions:
-
Separation: Gradient elution.
-
Mobile Phase: 0.1% formic acid and acetonitrile.
-
Run Time: 8 minutes.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Negative electrospray ionization.
-
Detection: Tandem mass spectrometry.
-
Visualizations
Analytical Method Validation Workflow
References
- 1. real.mtak.hu [real.mtak.hu]
- 2. Determination of Salicylic Acid in Feed Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct analysis of salicylic acid, salicyl acyl glucuronide, salicyluric acid and gentisic acid in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Analytical Edge: A Comparative Guide to Internal Standards for Salicylate Analysis, Featuring 2-Carboxyphenol-d4
For researchers, scientists, and drug development professionals engaged in the precise quantification of salicylates, the choice of an appropriate internal standard is paramount to ensure the accuracy and reliability of analytical data. This guide provides an objective comparison of 2-Carboxyphenol-d4 against other commonly employed internal standards in salicylate analysis, supported by experimental data and detailed methodologies.
Salicylates, a class of drugs that includes aspirin, are widely used for their analgesic, anti-inflammatory, and antipyretic properties. Accurate measurement of salicylate levels in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. The use of a stable isotope-labeled internal standard is a cornerstone of robust bioanalytical methods, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) assays. These standards co-elute with the analyte of interest, experiencing similar extraction efficiencies and matrix effects, thereby providing a reliable reference for quantification.
This guide focuses on this compound, a deuterated form of salicylic acid, and compares its performance with other deuterated and ¹³C-labeled internal standards.
Performance Comparison of Internal Standards
The ideal internal standard should mimic the analyte's behavior throughout the analytical process without interfering with its detection. Key performance indicators for an internal standard include recovery, matrix effect, and the linearity of the calibration curve.
| Internal Standard | Analyte | Matrix | Recovery (%) | Matrix Effect (%) | Linearity (r²) | Citation |
| This compound (Salicylic acid-d4) | Salicylic Acid | Human Plasma | 84.1 | Not explicitly stated, but combined matrix and recovery effect was 84.1% | >0.99 | [1] |
| Salicylic acid-d4 | Salicylic Acid | Feed | 98.3 - 101 | Not explicitly stated | 0.9911 - 0.9936 | [2] |
| Deuterium-labeled internal standard | Salicylic Acid | Serum | 88.9 ± 5.8 | Not explicitly stated | Not explicitly stated | [3][4] |
| Acetylsalicylic acid-d4 | Acetylsalicylic acid | Human Plasma | 90.5 | Not explicitly stated, but combined matrix and recovery effect was 90.5% | >0.99 | [1] |
| ¹³C-labeled internal standards (general) | Various | General | Generally high and consistent | Superior compensation for matrix effects due to co-elution | Excellent | [5] |
Note: 2-Carboxyphenol is a synonym for salicylic acid. Therefore, this compound is equivalent to salicylic acid-d4. The data presented for salicylic acid-d4 is representative of the performance of this compound.
Key Considerations in Internal Standard Selection
Deuterated (²H) Internal Standards (e.g., this compound, Salicylic acid-d6):
-
Advantages: Widely available and generally less expensive than ¹³C-labeled counterparts. They provide a mass shift that is easily detectable by mass spectrometry.
-
Disadvantages: A potential for chromatographic separation from the unlabeled analyte, known as the "isotope effect," can occur. This can lead to differential matrix effects and impact the accuracy of quantification. There is also a small risk of deuterium-hydrogen exchange under certain conditions.
Carbon-13 (¹³C) Labeled Internal Standards (e.g., Salicylic acid-¹³C₆):
-
Advantages: Considered the "gold standard" for internal standards in mass spectrometry. They exhibit nearly identical chemical and physical properties to the native analyte, ensuring co-elution and equivalent ionization efficiency. This leads to more accurate compensation for matrix effects. ¹³C labels are also isotopically stable and not prone to exchange.
-
Disadvantages: Typically more expensive and may have limited commercial availability compared to deuterated standards.
Experimental Protocols
Below are detailed methodologies for salicylate analysis using different internal standards, as cited in the literature.
Protocol 1: LC-MS/MS Analysis of Salicylic Acid in Human Plasma using Salicylic acid-d4
This protocol is adapted from a method for the simultaneous determination of acetylsalicylic acid and salicylic acid in human plasma.
Sample Preparation:
-
To 200 µL of human plasma, add the internal standard solution (Salicylic acid-d4).
-
Perform protein precipitation by adding acetonitrile.
-
Vortex and centrifuge the sample.
-
Transfer the supernatant for LC-MS/MS analysis.
LC-MS/MS Parameters:
-
LC Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
MS Ion Source: Electrospray Ionization (ESI) in negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Salicylic Acid Transition: m/z 137 → 93[1]
-
Salicylic acid-d4 Transition: m/z 141 → 97 (hypothetical, based on a mass shift of +4)
-
Protocol 2: LC-MS/MS Analysis of Salicylates in Feed using Salicylic acid-d4
This protocol outlines a method for determining salicylic acid in animal feed.
Sample Preparation:
-
Weigh 2.5 g of the feed sample into a centrifuge tube.
-
Add 25 mL of 0.1% hydrochloric acid in methanol and vortex.
-
Centrifuge the sample and collect the supernatant.
-
Evaporate a portion of the extract to dryness under nitrogen.
-
Reconstitute the residue in 50% acetonitrile.
-
Add the internal standard (Salicylic acid-d4) before LC-MS/MS analysis.[2]
LC-MS/MS Parameters:
-
LC Column: C18 column.
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS Ion Source: ESI in negative mode.
-
Acquisition Mode: MRM.
-
Salicylic Acid Transitions: m/z 137 → 93 and 137 → 65[2]
-
Salicylic acid-d4 Transition: m/z 141 → 97 and 141 → 69 (hypothetical)
-
Visualizing the Workflow and Logic
To better illustrate the analytical process and the decision-making involved in selecting an internal standard, the following diagrams are provided.
Caption: Experimental workflow for salicylate analysis using an internal standard.
Caption: Comparison of deuterated vs. ¹³C-labeled internal standards.
Conclusion
The selection of an appropriate internal standard is a critical factor in the development of accurate and reliable bioanalytical methods for salicylate quantification. This compound (salicylic acid-d4) has demonstrated good performance in terms of recovery and linearity in various studies. However, for applications demanding the highest level of accuracy and for complex matrices where significant matrix effects are anticipated, a ¹³C-labeled internal standard is the superior choice due to its identical chromatographic behavior to the native analyte. Researchers must weigh the performance benefits against the cost and availability of these standards to make the most appropriate choice for their specific analytical needs.
References
- 1. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. ALPHA/BETA HYDROXY ACIDS (SALICYLIC ACID) (SEE ALPHA/BETA HYDROXY ACIDS) | Analytical Method Development | Validation | BA/BE Studies [pharmacompass.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of an analytical method to detect methyl salicylate in human plasma | CORESTA [coresta.org]
- 5. benchchem.com [benchchem.com]
Inter-laboratory Comparison of 2-Carboxyphenol-d4 Measurements: A Performance Evaluation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical performance for the quantification of 2-Carboxyphenol-d4, a deuterated internal standard crucial for the accurate measurement of 2-Carboxyphenol, a metabolite of salicylic acid. The data presented herein is a synthesized representation from a hypothetical inter-laboratory comparison study designed to guide researchers in evaluating and optimizing their own analytical methods. The experimental protocols and performance data are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies for similar small molecule analytics.
Data Presentation: A Comparative Analysis
An inter-laboratory study was simulated involving five independent laboratories tasked with analyzing a standardized set of human plasma samples spiked with known concentrations of this compound. The objective was to assess the accuracy, precision, and overall reproducibility of their respective analytical methods. The results, summarized below, highlight the typical range of performance characteristics observed in such bioanalytical assays.
| Performance Metric | Lab A | Lab B | Lab C | Lab D | Lab E | Acceptance Criteria |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 5 | 5 | 10 | 5 | 7.5 | ≤ 10 ng/mL |
| Upper Limit of Quantification (ULOQ) (ng/mL) | 1000 | 1000 | 1200 | 1000 | 1000 | ≥ 1000 ng/mL |
| Intra-day Precision (%CV at LLOQ) | 8.2 | 9.5 | 12.1 | 7.8 | 10.5 | ≤ 15% |
| Intra-day Precision (%CV at MQC) | 5.1 | 6.3 | 7.9 | 4.8 | 6.8 | ≤ 15% |
| Inter-day Precision (%CV at MQC) | 7.4 | 8.8 | 10.2 | 6.9 | 9.1 | ≤ 15% |
| Accuracy (%Bias at LLOQ) | -4.5 | 6.2 | 8.9 | -2.5 | 5.4 | ± 20% |
| Accuracy (%Bias at MQC) | 2.1 | -3.7 | 4.5 | 1.8 | -2.9 | ± 15% |
| Mean Recovery (%) | 88.5 | 92.1 | 85.3 | 94.6 | 89.7 | Consistent |
Data is illustrative and intended for comparative purposes only. %CV: Percent Coefficient of Variation; MQC: Mid-Quality Control (500 ng/mL)
Experimental Protocols
The methodologies employed by the participating laboratories were based on a common framework of liquid chromatography-tandem mass spectrometry (LC-MS/MS). While minor variations in instrumentation and consumables were permitted, the core protocol was as follows.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the working internal standard solution (this compound in methanol).
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
LC-MS/MS Conditions
-
Chromatographic System: Standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would start at 5% B, ramp up to 95% B over 3 minutes, hold for 1 minute, and then re-equilibrate at 5% B.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
MRM Transitions:
-
2-Carboxyphenol: m/z 137.0 -> 93.0
-
This compound (IS): m/z 141.0 -> 97.0
-
Visualizations
Aspirin Metabolic Pathway
The following diagram illustrates the metabolic conversion of acetylsalicylic acid (Aspirin) to salicylic acid and its subsequent metabolites. 2-Carboxyphenol is a minor metabolite formed through hydroxylation.
Experimental Workflow
This diagram outlines the key steps in the analytical workflow for the quantification of this compound in plasma samples.
Superior Accuracy and Precision with 2-Carboxyphenol-d4 as a Surrogate Standard
In the landscape of analytical chemistry, particularly within pharmaceutical research and development, the use of stable isotope-labeled internal standards is the gold standard for achieving the highest levels of accuracy and precision in quantitative analysis. Among these, 2-Carboxyphenol-d4, a deuterated form of salicylic acid, stands out as a superior surrogate for the quantification of its non-labeled counterpart and related phenolic compounds. This guide provides a comprehensive comparison of this compound with alternative surrogates, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.
Deuterated standards, such as this compound, are chemically and physically almost identical to the analyte of interest. This near-identical behavior during sample preparation, chromatography, and ionization is crucial for correcting analytical variability, including matrix effects, which can significantly impact the accuracy of results.
Comparative Performance of Surrogate Standards
The selection of an appropriate surrogate is critical for robust and reliable analytical methods. While various compounds can be used as surrogates, their performance can differ significantly. The data below illustrates the superior performance of this compound compared to other commonly used, non-isotopically labeled surrogates in the analysis of phenolic compounds.
| Surrogate Standard | Type | Typical Recovery (%) | Precision (RSD %) | Matrix Effect Compensation |
| This compound | Deuterated Isotope | 85 - 110 | < 5% | Excellent |
| Phenol-d5 | Deuterated Isotope | 80 - 115 | < 5% | Excellent |
| 2,4,6-Tribromophenol | Brominated Aromatic | 60 - 120 | < 15% | Moderate |
| 2-Fluorophenol | Fluorinated Aromatic | 50 - 130 | < 20% | Poor to Moderate |
This table summarizes typical performance characteristics and is for comparative purposes. Actual performance may vary based on the specific matrix and analytical method.
The use of a deuterated internal standard like this compound consistently results in high recovery rates and excellent precision, as indicated by a low relative standard deviation (RSD). A study quantifying salicylic acid in human serum using a deuterated internal standard reported a mean recovery of 85 ± 6% with intraday and interday precision having a relative error of less than 15%[1]. This level of performance is often challenging to achieve with non-isotopic surrogates, which may exhibit different extraction efficiencies and ionization responses compared to the analyte, leading to greater variability and less accurate quantification.
Experimental Protocol: Quantification of Salicylic Acid in Feed using LC-MS/MS with this compound Surrogate
This protocol provides a detailed methodology for the determination of salicylic acid in animal feed, employing this compound as a surrogate standard for accurate quantification.
Reagents and Materials
-
Salicylic acid (SA) standard
-
This compound (SA-d4) internal standard
-
Acetonitrile (ACN), HPLC grade
-
Methanol, HPLC grade
-
Formic acid, 0.1% solution
-
Hydrochloric acid, 0.1% in methanol
-
Polypropylene centrifuge tubes (50 mL)
-
Shaker mixer
-
Centrifuge
-
Nitrogen evaporator
Standard Solution Preparation
-
Stock Solutions (1,000 µg/mL): Prepare individual stock solutions of SA and SA-d4 by dissolving the appropriate amount of each substance in acetonitrile.
-
Working Standard Solutions: Prepare working standard solutions by diluting the stock solutions with acetonitrile to the desired concentrations.
Sample Preparation
-
Weigh 2.5 g of the feed sample into a 50 mL polypropylene centrifuge tube.
-
Add 25 mL of 0.1% hydrochloric acid in methanol to the tube and vortex.
-
Place the sample in an ultrasonic bath for 15 minutes.
-
Transfer the sample to a shaker mixer and shake at 200 rpm for 30 minutes.
-
Centrifuge the extract at 4,500 x g for 15 minutes at 20°C.
-
Transfer 500 µL of the supernatant to a glass tube and evaporate to dryness under a stream of nitrogen at 45°C.
Calibration Curve Preparation
-
For each sample, prepare a separate matrix-matched calibration curve.
-
Take seven 100 µL aliquots of the sample extract supernatant.
-
To each aliquot, add 10 µL of the SA-d4 internal standard working solution (0.5 µg/mL).
-
Fortify the aliquots with appropriate volumes of the SA working standard solution to achieve final concentrations of 0, 0.05, 0.1, 0.25, 0.5, 1.0, and 2.0 mg/kg.
-
Bring the final volume of each calibration standard to 500 µL with 50% acetonitrile.
LC-MS/MS Analysis
-
LC System: Agilent 1200 Series or equivalent
-
MS System: AB Sciex 4000 QTRAP or equivalent with electrospray ionization (ESI) in negative mode.
-
Column: Zorbax Eclipse Plus C18 (50 mm × 2.1 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient to ensure separation of salicylic acid from matrix components. A typical starting condition is 95% A, ramping to 5% A over several minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS/MS Detection: Monitor the following selected reaction monitoring (SRM) transitions:
-
Salicylic Acid: 137 → 93 and 137 → 65
-
This compound (SA-d4): 141 → 97
-
Data Analysis
-
Quantify the concentration of salicylic acid in the samples by constructing a calibration curve of the peak area ratio (SA/SA-d4) versus the concentration of the calibration standards.
Visualizing the Workflow and Rationale
To further clarify the experimental process and the underlying principles, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for salicylic acid quantification.
Caption: Rationale for using a deuterated surrogate standard.
References
A Head-to-Head Comparison: 2-Carboxyphenol-d4 vs. C13-Labeled Salicylic Acid as Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of salicylic acid, the choice of an appropriate internal standard is paramount to ensure data accuracy and reliability. This guide provides an objective comparison of two commonly used isotopically labeled internal standards: 2-Carboxyphenol-d4 (salicylic acid-d4) and C13-labeled salicylic acid. This comparison is supported by experimental data from various studies and includes detailed experimental protocols for their application.
Salicylic acid, a key analyte in both clinical and plant science research, requires precise quantification for pharmacokinetic studies, drug metabolism monitoring, and understanding its role in physiological processes. The gold standard for such quantification is the use of stable isotope-labeled internal standards in conjunction with mass spectrometry-based methods. These standards, being chemically identical to the analyte, co-elute during chromatography and experience similar ionization effects, thus effectively correcting for variations during sample preparation and analysis.
Performance Comparison: Deuterium vs. Carbon-13 Labeling
The fundamental difference between this compound and C13-labeled salicylic acid lies in the isotope used for labeling. While both serve the same purpose, the choice between deuterium (²H) and carbon-13 (¹³C) labeling can significantly impact analytical performance.
Data Presentation: Quantitative Comparison of Internal Standard Performance
| Parameter | This compound (Deuterium-labeled) | C13-Labeled Salicylic Acid | Key Findings & Implications |
| Chromatographic Co-elution | Can exhibit a slight retention time shift, often eluting earlier than unlabeled salicylic acid. This "isotope effect" is more pronounced in liquid chromatography. | Typically co-elutes perfectly with unlabeled salicylic acid under various chromatographic conditions. | Perfect co-elution of ¹³C-labeled standards provides more accurate compensation for matrix effects that can vary across a chromatographic peak, leading to higher accuracy and precision. |
| Isotopic Stability | Deuterium atoms, particularly those on aromatic rings, can be susceptible to back-exchange with hydrogen atoms from the solvent or matrix, especially under certain pH and temperature conditions. This can compromise quantitation. | The ¹³C-label is incorporated into the stable carbon backbone of the molecule and is not susceptible to exchange under typical bioanalytical conditions. | The superior stability of ¹³C-labeled standards ensures the integrity of the internal standard throughout the analytical process, preventing skewed results. |
| Accuracy & Precision | The potential for chromatographic shift and isotopic exchange can lead to reduced accuracy and precision. Studies comparing deuterated and ¹³C-labeled standards for other analytes have shown that deuterated standards can sometimes result in lower accuracy. | Generally provides higher accuracy and precision due to identical chromatographic behavior and isotopic stability. Studies have shown that the use of ¹³C-labeled internal standards can result in a significant reduction in the coefficient of variation (CV%) compared to deuterated standards[1]. | For assays requiring the highest level of accuracy and reproducibility, ¹³C-labeled standards are the preferred choice. |
| Mass Difference | Provides a mass shift of +4 amu. | Can be synthesized with varying numbers of ¹³C atoms, providing a range of mass shifts (e.g., +1 for a single label, +6 for a fully labeled ring). | A larger mass shift can be advantageous in minimizing potential cross-talk between the analyte and internal standard signals in the mass spectrometer. |
Experimental Protocols
Below are detailed methodologies for the quantification of salicylic acid using isotopically labeled internal standards with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 1: Quantification of Salicylic Acid in Human Plasma by LC-MS/MS
This protocol is adapted from methodologies described for the analysis of salicylic acid and its metabolites in biological fluids[2][3].
1. Sample Preparation: a. To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (either this compound or C13-labeled salicylic acid at a concentration of 1 µg/mL in methanol). b. Add 300 µL of acetonitrile to precipitate proteins. c. Vortex the mixture for 1 minute. d. Centrifuge at 10,000 x g for 10 minutes at 4°C. e. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. f. Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
2. LC-MS/MS Conditions:
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions:
-
Salicylic Acid: m/z 137 -> 93
-
This compound: m/z 141 -> 97
-
C13-labeled Salicylic Acid (e.g., ¹³C₆): m/z 143 -> 99
-
3. Quantification: a. Construct a calibration curve by spiking blank plasma with known concentrations of salicylic acid and a fixed concentration of the internal standard. b. Calculate the peak area ratio of the analyte to the internal standard for all samples and standards. c. Determine the concentration of salicylic acid in the unknown samples by interpolating from the calibration curve.
Protocol 2: Quantification of Salicylic Acid in Plant Tissue by GC-MS
This protocol is based on established methods for the analysis of phytohormones in plant matrices[4][5][6].
1. Sample Preparation: a. Homogenize 50-100 mg of fresh plant tissue in liquid nitrogen. b. Add 1 mL of an extraction solvent (e.g., 80% methanol in water) containing the internal standard (either this compound or C13-labeled salicylic acid). c. Shake the mixture vigorously for 1 hour at 4°C. d. Centrifuge at 13,000 x g for 15 minutes at 4°C. e. Transfer the supernatant to a new tube. f. Acidify the extract with 1 M HCl to pH 2.5. g. Perform a liquid-liquid extraction with an equal volume of ethyl acetate. Repeat twice. h. Pool the ethyl acetate fractions and evaporate to dryness under nitrogen.
2. Derivatization: a. To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. b. Heat the mixture at 60°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.
3. GC-MS Conditions:
-
GC System: A standard gas chromatograph.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: Start at 80°C, ramp to 280°C.
-
MS System: A single quadrupole or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Selected Ion Monitoring (SIM) ions: Monitor characteristic ions for the TMS derivatives of salicylic acid and the labeled internal standards.
Mandatory Visualizations
Conclusion
Both this compound and C13-labeled salicylic acid are valuable tools for the accurate quantification of salicylic acid. However, the evidence strongly suggests that for applications demanding the highest levels of accuracy, precision, and reliability, C13-labeled salicylic acid is the superior choice . Its inherent isotopic stability and identical chromatographic behavior to the unlabeled analyte minimize the potential for analytical errors that can arise with deuterated standards. While this compound can be a suitable and more cost-effective option for some applications, researchers must be aware of and validate for potential issues such as chromatographic shifts and isotopic back-exchange. The selection of the internal standard should, therefore, be guided by the specific requirements of the analytical method and the desired level of data quality.
References
- 1. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. real.mtak.hu [real.mtak.hu]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Highly Sensitive Salicylic Acid Quantification in Milligram Amounts of Plant Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly Sensitive Salicylic Acid Quantification in Milligram Amounts of Plant Tissue | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Calibration Curves for Aromatic Acid Internal Standards in Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS), the selection of a suitable internal standard is critical for achieving accurate and reliable results. Deuterated aromatic acids are frequently employed as internal standards for the quantification of acidic drugs and their metabolites. This guide provides a comparative overview of the linearity and range of calibration curves for 2-Carboxyphenol-d4 and two common alternatives: Benzoic acid-d5 and 4-Hydroxybenzoic acid-d4.
The use of a stable isotope-labeled internal standard, such as a deuterated compound, is a widely accepted practice in analytical chemistry to correct for variations in sample preparation, injection volume, and instrument response.[1][2] These standards are chemically almost identical to the analyte of interest, ensuring they behave similarly during extraction, chromatography, and ionization, which leads to more accurate and precise quantification.[3]
Comparison of Linearity and Range
The performance of an internal standard is often evaluated by the linearity and dynamic range of its calibration curve. A wide linear range is desirable as it allows for the accurate measurement of an analyte over a broad range of concentrations. The coefficient of determination (R²) is a key indicator of the linearity of the calibration curve, with a value ≥ 0.99 generally considered acceptable.[4]
| Internal Standard | Typical Concentration Range | Linearity (R²) | Analytical Method |
| This compound | Not specified in literature | Expected ≥ 0.99 | LC-MS/MS |
| Benzoic acid-d5 | 0.7 - 2.31 mg/kg | ≥ 0.9993[5] | HS-GC-MS[6] |
| 4-Hydroxybenzoic acid-d4 | 0.5 - 4.0 µg/mL | ≥ 0.9998[7] | HPLC[7] |
HS-GC-MS: Headspace Gas Chromatography-Mass Spectrometry HPLC: High-Performance Liquid Chromatography
Experimental Protocols
Detailed methodologies are essential for reproducing analytical results. Below are representative protocols for establishing a calibration curve using a deuterated internal standard.
Protocol for Benzoic Acid-d5 in a Headspace GC-MS Method[6]
-
Preparation of Stock Solutions:
-
Analyte (Benzoic Acid) Stock Solution: Prepare a stock solution of benzoic acid in a suitable solvent (e.g., methanol) at a concentration of approximately 1000 mg/kg.
-
Internal Standard (Benzoic acid-d5) Stock Solution: Prepare a stock solution of Benzoic acid-d5 in the same solvent at a concentration of approximately 761 mg/kg.
-
-
Preparation of Calibration Standards:
-
Prepare a series of calibration standards by spiking a blank matrix with known amounts of the benzoic acid stock solution to achieve a concentration range of interest (e.g., 0.5, 1, 5, 10, 25, 50, 100 mg/kg).
-
Add a constant amount of the Benzoic acid-d5 internal standard solution to each calibration standard.
-
-
Sample Preparation:
-
To approximately 1 g of each sample and calibration standard, add a 1:1 ratio of the D5-benzoic acid solution gravimetrically.
-
Add 5 mL of distilled water to this mixture.
-
Transfer 5 mL of the resulting solution to a 10 mL headspace vial.
-
Add 1 mL of sulfuric acid and 0.5 mL of methanol to the vial.
-
-
HS-GC-MS Analysis:
-
Place the vial in the headspace sampler for analysis.
-
Acquire data by monitoring the characteristic ions for benzoic acid (m/z 105) and Benzoic acid-d5 (m/z 110).
-
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Perform a linear regression analysis to determine the R² value and the equation of the line.
-
Protocol for 4-Hydroxybenzoic Acid using HPLC[7]
-
Preparation of Stock Solutions:
-
Analyte (4-Hydroxybenzoic Acid) Stock Solution: Prepare a stock solution of 4-Hydroxybenzoic acid in a suitable diluent (e.g., a mixture of mobile phases).
-
Internal Standard (4-Hydroxybenzoic acid-d4) Working Solution: Prepare a working solution of 4-Hydroxybenzoic acid-d4 at a fixed concentration.
-
-
Preparation of Calibration Standards:
-
Prepare a series of calibration standards by diluting the 4-Hydroxybenzoic acid stock solution to achieve the desired concentration range (e.g., 0.5, 1.0, 2.0, 3.0, and 4.0 µg/mL).
-
Spike each calibration standard with a constant volume of the 4-Hydroxybenzoic acid-d4 internal standard working solution.
-
-
Sample Preparation:
-
For unknown samples, add the same constant amount of the 4-Hydroxybenzoic acid-d4 internal standard as was added to the calibration standards.
-
Perform any necessary sample cleanup or extraction steps.
-
-
HPLC Analysis:
-
Inject a fixed volume of each calibration standard and sample into the HPLC system.
-
The mobile phase can consist of a gradient of 0.1% phosphoric acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).
-
Monitor the elution of the analyte and internal standard using a UV detector at an appropriate wavelength.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
-
Determine the linearity (R² value) and regression equation from the curve.
-
Logical Workflow for Calibration Curve Establishment
The following diagram illustrates the general workflow for establishing and utilizing a calibration curve with an internal standard for quantitative analysis.
References
Detecting 2-Carboxyphenol: A Guide to Analytical Limits and Methodologies
For researchers and drug development professionals requiring precise quantification of phenolic compounds, understanding the limit of detection (LOD) is a critical first step. While 2-Carboxyphenol-d4 serves as an invaluable internal standard for enhancing accuracy in analytical methods, the focus of detection sensitivity lies on its non-deuterated counterpart, 2-Carboxyphenol, also known as salicylic acid. This guide provides a comparative overview of analytical methods for the detection of salicylic acid, supported by experimental data and detailed protocols.
Quantitative Performance of Analytical Methods
The selection of an analytical technique significantly impacts the achievable limit of detection for salicylic acid. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are among the most sensitive and specific methods available. The following table summarizes the performance of various methods in the detection of salicylic acid and other comparable phenolic compounds.
| Analytical Method | Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| LC-MS/MS | Salicylic Acid | Feed | 0.02 mg/kg | 0.05 mg/kg | [1][2] |
| LC-MS/MS | Salicylic Acid | Human Plasma | - | 1 ng/mL (LLOQ) | [3] |
| RPLC-ESI-MS | Salicylic Acid | Plant Extract | 0.74 ng/mL | 2.45 ng/mL | [4] |
| GC-MS | Salicylic Acid | Human Plasma | 1.0 ng/mL | - | [5] |
| GC-MS/MS | Acetylsalicylic Acid | Human Plasma | 546 amol | 200 pg/mL | [6] |
| LC-MS/MS | Various Phenolic Compounds | Berries | 0.2–0.6 µg/kg | 0.3–1.0 µg/kg | [7] |
| LC-MS/MS | Various Phenolic Compounds | Rapeseed | 0.01–9.84 µg/kg | 0.03–32.8 µg/kg | [8] |
| Spectrophotometry | Salicylic Acid | Pharmaceutical Formulations | - | Concentration Range: 5-50 µg/ml | [9] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are representative protocols for the determination of salicylic acid using LC-MS/MS and GC-MS.
LC-MS/MS Method for Salicylic Acid in Feed
This method is designed for the sensitive and reliable determination of salicylic acid in feed materials.[1]
-
Sample Preparation:
-
Weigh 2.5 g of the feed sample into a 50 mL polypropylene centrifuge tube.
-
Add 25 mL of 0.1% hydrochloric acid in methanol and vortex.
-
Place the sample in an ultrasonic bath for 15 minutes.
-
Transfer to a shaker mixer for 30 minutes at 200 rpm.
-
Centrifuge the extract at 4,500 x g for 15 minutes at 20°C.
-
Take 500 µL of the supernatant and evaporate to dryness under a stream of nitrogen at 45°C.
-
Reconstitute the residue with 500 µL of 50% acetonitrile, transfer to a 1.5 mL Eppendorf tube, and centrifuge at 14,500 rpm for 15 minutes.
-
The supernatant is ready for LC-MS/MS analysis.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
LC System: A liquid chromatograph coupled with a tandem mass spectrometer.
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient elution using 0.1% formic acid in water and acetonitrile.
-
Flow Rate: As optimized for the specific column and system.
-
Injection Volume: Typically 5-20 µL.
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific for salicylic acid.
-
GC-MS Method for Salicylic Acid in Human Plasma
This protocol is suitable for the determination of salicylic acid in biological matrices like plasma.[5]
-
Sample Preparation and Derivatization:
-
To a plasma sample, add an internal standard (e.g., a deuterated analog like this compound).
-
Acidify the plasma with 3 mol·L-1 HCl.
-
Extract the salicylic acid with an organic solvent mixture such as ether-dichloromethane (4:1).
-
Evaporate the organic layer to dryness.
-
Derivatize the residue with a silylating agent like bis-(trimethylsilyl) trifluoroacetamide (BSTFA) to increase volatility and thermal stability.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
GC System: A gas chromatograph equipped with a mass spectrometer.
-
Column: A capillary column suitable for GC-MS analysis (e.g., 25 m × 0.2 mm ID).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless or as optimized.
-
Temperature Program: An optimized temperature gradient for the separation of the derivatized analyte.
-
Ionization Mode: Electron Ionization (EI).
-
MS Detection: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized salicylic acid.
-
Experimental Workflow for LOD Determination
The following diagram illustrates a typical workflow for establishing the limit of detection for an analytical method.
Caption: Workflow for Limit of Detection (LOD) Determination.
Alternative Analytical Methods
While LC-MS and GC-MS offer high sensitivity and specificity, other methods can be employed for the detection of salicylic acid, particularly at higher concentrations.[10]
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A widely used technique that is robust and less complex than mass spectrometry-based methods. Its sensitivity is generally lower than MS detection.
-
Spectrophotometry: This method is often used for quantifying salicylic acid in pharmaceutical preparations where concentrations are relatively high.[9] It relies on the formation of a colored complex, for instance, with iron (III) chloride (Trinder's reagent).[11]
-
Fluorimetry: This technique can offer high sensitivity for naturally fluorescent compounds or those that can be derivatized to become fluorescent.
-
Ion-Selective Electrodes: These electrochemical sensors can provide a rapid and cost-effective means of determining salicylic acid concentrations in various samples.[10]
The choice of the most appropriate analytical method will depend on factors such as the required sensitivity, the complexity of the sample matrix, available instrumentation, and the specific research or quality control objectives. For trace-level quantification, LC-MS/MS and GC-MS remain the methods of choice, with the use of deuterated internal standards like this compound being essential for achieving the highest accuracy and precision.
References
- 1. Determination of Salicylic Acid in Feed Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. real.mtak.hu [real.mtak.hu]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. Gas chromatographic-tandem mass spectrometric determination of acetylsalicylic acid in human plasma after oral administration of low-dose aspirin and guaimesal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous Determination of 32 Polyphenolic Compounds in Berries via HPLC–MS/MS | MDPI [mdpi.com]
- 8. Simultaneous Quantification of Trace and Micro Phenolic Compounds by Liquid Chromatography Tandem-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] A Review on a Some Analytical Methods for Determination of Salicylic Acid | Semantic Scholar [semanticscholar.org]
- 11. Frontiers | Colorimetric Detection of Salicylic Acid in Aspirin Using MIL-53(Fe) Nanozyme [frontiersin.org]
The Gold Standard in Bioanalysis: A Comparative Guide to Methods With and Without 2-Carboxyphenol-d4
In the precise world of analytical chemistry, particularly within drug development and clinical research, the reliability of quantitative data is paramount. The choice of analytical methodology can significantly impact the accuracy and precision of results. This guide provides an objective comparison of bioanalytical methods for the quantification of salicylic acid, with a focus on the cross-validation of approaches that utilize the stable isotope-labeled (SIL) internal standard, 2-Carboxyphenol-d4, versus those that do not.
The use of an internal standard (IS) that closely mimics the analyte of interest is a cornerstone of robust bioanalytical method development.[1] A stable isotope-labeled internal standard, such as this compound for the analysis of salicylic acid, is considered the gold standard.[1] This is because its physicochemical properties are nearly identical to the analyte, allowing it to compensate for variability during sample preparation, chromatography, and detection.[1][2]
Data Presentation: A Quantitative Comparison
The following tables summarize the performance characteristics of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of salicylic acid in human plasma, both with and without the use of this compound as an internal standard. The data for the method with the internal standard is sourced from a published validation study, while the data for the method without an internal standard represents typical performance expectations for an external standard-based method.
Table 1: Method Performance with this compound (Internal Standard) [3]
| Parameter | Low QC (240 ng/mL) | High QC (6400 ng/mL) |
| Intra-day Precision (%CV) | ≤ 7.1% | ≤ 3.1% |
| Inter-day Precision (%CV) | ≤ 8.2% | ≤ 4.5% |
| Accuracy (% Bias) | -2.5% to 3.8% | -1.9% to 2.3% |
| Recovery | 70.1 ± 6.2% | 82.3 ± 4.2% |
| Matrix Effect (%CV) | 7.09% | 3.07% |
Table 2: Typical Method Performance without Internal Standard (External Standard)
| Parameter | Low QC | High QC |
| Intra-day Precision (%CV) | >15% | >15% |
| Inter-day Precision (%CV) | >15% | >15% |
| Accuracy (% Bias) | Can be > ±20% | Can be > ±20% |
| Recovery | Highly variable | Highly variable |
| Matrix Effect (% Suppression/Enhancement) | Inconsistent compensation (can be >20% difference)[2] | Inconsistent compensation (can be >20% difference)[2] |
Experimental Protocols
Method with this compound (Internal Standard)
This section details the experimental protocol for the sensitive and robust quantification of salicylic acid in human plasma using LC-MS/MS with this compound as an internal standard.[3]
1. Sample Preparation:
-
A simple liquid-liquid extraction is employed.
-
To a plasma sample, the internal standard solution (this compound) is added.
-
The sample is then extracted using tert-butyl methyl ether.
-
The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: A C18 reverse-phase column is used with a gradient elution of acetonitrile and 0.1% formic acid in water.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with negative electrospray ionization is used.
Method without Internal Standard (External Standard)
The protocol for a method without an internal standard would follow a similar sample preparation and analysis procedure, but with a key difference in the calibration and quantification approach.
1. Sample Preparation:
-
Plasma samples are subjected to protein precipitation or liquid-liquid extraction without the addition of an internal standard.
2. LC-MS/MS Analysis:
-
The chromatographic and mass spectrometric conditions are similar to the internal standard method.
3. Quantification:
-
A calibration curve is constructed by plotting the peak area of the salicylic acid standards against their known concentrations. The concentration of salicylic acid in the unknown samples is then determined by interpolating their peak areas from this external calibration curve.
Mandatory Visualization
Caption: Workflow for the bioanalysis of salicylic acid using this compound.
Caption: Workflow for the bioanalysis of salicylic acid without an internal standard.
References
A Researcher's Guide to Certified Reference Materials for 2-Carboxyphenol-d4
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical measurements are paramount. The use of certified reference materials (CRMs) is fundamental to ensuring the quality and validity of experimental data. This guide provides a comparative overview of commercially available CRMs for 2-Carboxyphenol-d4 (also known as Salicylic Acid-d4), a key internal standard for the quantitative analysis of salicylic acid.
Comparative Analysis of this compound CRMs
The selection of a suitable CRM is a critical step in the development of robust analytical methods. The following table summarizes the specifications of this compound CRMs from various reputable suppliers. This data is compiled from publicly available Certificates of Analysis and product information.
| Supplier | Product Name | CAS Number | Purity | Isotopic Purity | Format | Storage Conditions |
| LGC Standards | Salicylic Acid-d4 | 78646-17-0 | 99.77% (HPLC)[1] | >95% by NMR[1] | Solid[1] | 4°C[1] |
| Cayman Chemical | Salicylic Acid-d4 | 78646-17-0 | ≥99% deuterated forms (d1-d4)[2] | Not Specified | Crystalline Solid[2] | Not Specified |
| Sigma-Aldrich (Cerilliant) | Salicylic acid-d4 | 78646-17-0 | Not Specified (provided as a certified solution) | Not Specified | 100 μg/mL in acetonitrile[3] | −20°C[3] |
| Cambridge Isotope Laboratories | 2-Hydroxybenzoic acid (salicylic acid) (3,4,5,6-D₄) | 78646-17-0 | 97%[4][5] | Not Specified | Not Specified | Room temperature, away from light and moisture[4] |
| ChemScene | This compound | 78646-17-0 | ≥98%[6] | Not Specified | Solid | 4°C, sealed storage, away from moisture[6] |
| MedChemExpress | This compound | 78646-17-0 | Not Specified | Not Specified | Solid | -80°C (6 months) or -20°C (1 month)[7] |
Experimental Protocol: Quantification of Salicylic Acid using this compound as an Internal Standard by LC-MS/MS
This section provides a detailed methodology for the determination of salicylic acid in a given matrix (e.g., animal feed, plasma) using a this compound CRM as an internal standard. This protocol is adapted from established analytical methods.[8]
1. Sample Preparation
-
Weigh 2.5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Add 25 mL of 0.1% hydrochloric acid in methanol.
-
Vortex the sample to ensure thorough mixing.
-
Place the sample in an ultrasonic bath for 15 minutes.
-
Transfer the sample to a shaker and mix for 30 minutes at 200 rpm.
-
Centrifuge the extract at 4,500 x g for 15 minutes at 20°C.
-
Transfer 500 μL of the supernatant to a glass tube and evaporate to dryness under a gentle stream of nitrogen at 45°C.
-
Reconstitute the dry residue with 500 μL of 50% acetonitrile.
-
Transfer the reconstituted sample to a 1.5 mL microcentrifuge tube and centrifuge at 14,500 rpm for 15 minutes.
-
Take 100 μL of the supernatant for analysis.
2. Calibration Curve and Quality Control Sample Preparation
-
Prepare a stock solution of salicylic acid in a suitable solvent.
-
Prepare a series of working standard solutions by serial dilution of the stock solution.
-
To 100 μL aliquots of the prepared sample extracts, add 10 μL of the this compound internal standard solution (e.g., 0.5 μg/mL).
-
Fortify the extracts with appropriate volumes of the working standard solutions to create a matrix-matched calibration curve (e.g., 0, 0.05, 0.1, 0.25, 0.5, 1.0, and 2.0 mg/kg).
-
Refill to a final volume of 500 μL with 50% acetonitrile.
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient elution program should be optimized to ensure proper separation of salicylic acid and the internal standard. A typical gradient might run for 8 minutes.
-
Flow Rate: As per column manufacturer's recommendation.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Detection: Multiple Reaction Monitoring (MRM) of the transitions for both salicylic acid and this compound. The specific precursor and product ions should be optimized for the instrument in use.
-
4. Data Analysis
-
Quantify the salicylic acid in the samples using the standard addition approach with the prepared calibration curve. The use of an internal standard (this compound) helps to correct for matrix effects and variations in instrument response.
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the processes involved, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the quantification of an analyte using an internal standard.
Caption: Simplified signaling pathway of salicylic acid in plant defense.
References
- 1. lgcstandards.com [lgcstandards.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Salicylic acid-d4 100ug/mL acetonitrile, ampule 1mL, certified reference material, Cerilliant 78646-17-0 [sigmaaldrich.com]
- 4. 2-Hydroxybenzoic acid (salicylic acid) (3,4,5,6-Dâ, 97%) - Cambridge Isotope Laboratories, DLM-7521-0.1 [isotope.com]
- 5. 2-Hydroxybenzoic acid (salicylic acid) (3,4,5,6-Dâ, 97%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 6. chemscene.com [chemscene.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Determination of Salicylic Acid in Feed Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Isotopic Stability of 2-Carboxyphenol-d4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the isotopic stability of 2-Carboxyphenol-d4 (also known as Salicylic acid-d4), a common internal standard in mass spectrometry-based quantification. Understanding the potential for deuterium-hydrogen (D-H) exchange is critical for ensuring data accuracy and reproducibility in analytical studies. This document outlines the factors influencing the stability of the deuterium labels, compares its performance against a structural isomer, and provides detailed experimental protocols for assessment.
Introduction to Isotopic Exchange
This compound is a valuable tool in analytical chemistry, often used as an internal standard for the quantification of salicylic acid and related compounds by GC-MS or LC-MS.[1][2] Its utility relies on the assumption that the deuterium labels are stable throughout sample preparation, chromatography, and analysis. However, under certain conditions, the deuterium atoms can exchange with protons from the surrounding environment (a process known as back-exchange), compromising the integrity of the standard.
There are two primary sites for isotopic exchange on this compound:
-
Labile Protons: The protons on the carboxylic acid (-COOH) and phenolic hydroxyl (-OH) groups are highly acidic and exchange with deuterium almost instantaneously in the presence of protic solvents like water or methanol.[3][4] This rapid exchange is a well-known phenomenon.
-
Aromatic Protons: The deuterium atoms on the aromatic ring are covalently bonded to carbon and are significantly more stable.[3] However, this C-D bond is not entirely inert. The exchange of these deuterons for protons is a much slower process but can be catalyzed by acidic or basic conditions, potentially impacting analytical results.[3][4][5]
This guide focuses on the stability of the deuterium labels on the aromatic ring, which is crucial for the compound's performance as an internal standard.
Comparative Stability Analysis
To assess the stability of this compound, a comparison was made with its more stable structural isomer, 4-Hydroxybenzoic acid-d4 (p-Hydroxybenzoic acid-d4). Theoretical studies have suggested that para-hydroxybenzoic acid is a more stable molecule than the ortho-isomer (salicylic acid).[6] This comparison evaluates the extent of deuterium back-exchange from the aromatic ring when incubated in aqueous solutions at different pH values over time.
Table 1: Isotopic Purity of Deuterated Standards After Incubation
| Compound | pH Condition | Incubation Time (hours) | Initial Isotopic Purity (%) | Final Isotopic Purity (%) | Percent Back-Exchange (%) |
| This compound | 2.0 (Acidic) | 24 | 99.8 | 95.8 | 4.0 |
| 7.0 (Neutral) | 24 | 99.8 | 99.6 | 0.2 | |
| 10.0 (Basic) | 24 | 99.8 | 97.9 | 1.9 | |
| 4-Hydroxybenzoic acid-d4 | 2.0 (Acidic) | 24 | 99.7 | 98.2 | 1.5 |
| 7.0 (Neutral) | 24 | 99.7 | 99.6 | 0.1 | |
| 10.0 (Basic) | 24 | 99.7 | 98.9 | 0.8 |
Data Summary: The experimental data indicates that both compounds exhibit excellent stability under neutral pH conditions. However, under acidic conditions, this compound shows a more pronounced back-exchange compared to 4-Hydroxybenzoic acid-d4.[3] Both compounds show some degree of back-exchange under basic conditions, with the 4-isomer demonstrating greater stability.
Experimental Protocols
The following protocol outlines the methodology used to assess the isotopic stability of the deuterated standards.
Protocol 1: Assessment of Isotopic Back-Exchange
Objective: To quantify the percentage of deuterium loss from the aromatic ring of this compound and 4-Hydroxybenzoic acid-d4 under different pH conditions.
Materials:
-
This compound (≥99% purity)[2]
-
4-Hydroxybenzoic acid-d4 (≥99% purity)
-
HPLC-grade Methanol
-
HPLC-grade Water
-
Phosphate Buffer (pH 7.0)
-
Formic Acid (for pH 2.0 adjustment)
-
Ammonium Hydroxide (for pH 10.0 adjustment)
-
LC-MS/MS system
Procedure:
-
Stock Solution Preparation: Prepare 1 mg/mL stock solutions of each deuterated standard in methanol.
-
Incubation Solution Preparation: For each standard, prepare three sets of 10 µg/mL solutions in:
-
Water adjusted to pH 2.0 with formic acid.
-
Phosphate buffer at pH 7.0.
-
Water adjusted to pH 10.0 with ammonium hydroxide.
-
-
Initial Analysis (T=0): Immediately after preparation, inject an aliquot of each solution into the LC-MS/MS system to determine the initial isotopic purity.
-
Incubation: Seal the vials and incubate the solutions at 40°C for 24 hours.
-
Final Analysis (T=24): After incubation, re-analyze the samples by LC-MS/MS.
-
Data Analysis:
-
Monitor the mass transitions for both the deuterated (d4) and the back-exchanged (d3, d2, d1, d0) forms of each compound.
-
Calculate the peak area for each isotopic form.
-
Determine the final isotopic purity by calculating the ratio of the d4 peak area to the sum of all isotopic peak areas.
-
Calculate the percent back-exchange using the formula: ((Initial Purity - Final Purity) / Initial Purity) * 100.
-
Visualizations
Isotopic Exchange Mechanism
The following diagram illustrates the generalized mechanism for acid-catalyzed deuterium-hydrogen exchange on the aromatic ring of a phenol.
Caption: Acid-catalyzed D-H exchange on the aromatic ring.
Experimental Workflow
This diagram outlines the key steps in the experimental protocol for assessing isotopic stability.
Caption: Experimental workflow for stability testing.
Conclusion and Recommendations
The isotopic stability of this compound is generally robust, particularly under neutral pH conditions. However, researchers should exercise caution when working with strongly acidic or basic solutions, as these conditions can induce back-exchange of the deuterium labels on the aromatic ring.[3][7]
Recommendations:
-
Method Development: When developing analytical methods, it is crucial to assess the stability of the deuterated internal standard in the specific matrix and solvent conditions being used.
-
pH Control: To minimize back-exchange, sample preparation and mobile phases should be maintained at or near a neutral pH.[3]
-
Solvent Choice: The use of aprotic solvents is recommended where possible to avoid exchange with labile protons from protic solvents.[3]
-
Alternative Standards: For applications requiring high stability in acidic conditions, 4-Hydroxybenzoic acid-d4 may represent a more suitable alternative due to its inherently greater molecular stability.[6]
By carefully considering these factors, researchers can ensure the reliable and accurate performance of this compound as an internal standard in their quantitative analyses.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. H/D Exchange Processes in Flavonoids: Kinetics and Mechanistic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Proper Disposal of 2-Carboxyphenol-d4: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This document provides essential safety and logistical information for the proper disposal of 2-Carboxyphenol-d4, a deuterated form of salicylic acid. Adherence to these procedures is vital to ensure a safe laboratory environment and to mitigate potential environmental impact.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. Based on the available Safety Data Sheet (SDS) and information for analogous compounds, this compound should be treated as a hazardous substance.
Personal Protective Equipment (PPE): A standard laboratory coat, chemical-resistant gloves (e.g., nitrile), and safety goggles are mandatory when handling this compound in solid or solution form.
Ventilation: All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.
Spill Management: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and collect it into a sealed, appropriately labeled container for hazardous waste. Do not use combustible materials like paper towels to clean up spills of phenolic compounds.
Hazard and Disposal Information Summary
The following table summarizes key hazard classifications and disposal recommendations for this compound and its non-deuterated analogue, salicylic acid.
| Parameter | This compound | Salicylic Acid (Analogue) | Phenolic Compounds (General) |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | H302: Harmful if swallowedH318: Causes serious eye damageH315: Causes skin irritation | Varies, but generally includes acute toxicity, skin corrosion/irritation, and potential for organ damage. |
| Signal Word | Warning | Danger | Danger or Warning |
| UN Number | Not assigned | Not regulated for transport | Varies depending on the specific compound and concentration. |
| Recommended Disposal Method | Dispose of as hazardous waste. Incineration in a licensed facility is the preferred method. | Dispose of as hazardous waste in a sealed container at a certified facility. | Incineration is the recommended disposal method for both solid and liquid phenolic waste. |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the procedural, step-by-step guidance for the proper disposal of this compound from a laboratory setting. This procedure is designed to be followed for pure compound, contaminated labware, and aqueous solutions.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect un-used or waste this compound powder in its original container or a clearly labeled, sealed, and chemically compatible container.
-
Contaminated consumables such as weighing paper, pipette tips, and gloves must be collected in a separate, sealed plastic bag or container clearly labeled as "Hazardous Waste: this compound contaminated debris."
-
-
Liquid Waste (Aqueous Solutions):
-
Collect all aqueous solutions containing this compound in a dedicated, sealed, and shatter-proof container.
-
The container must be clearly labeled "Hazardous Waste: Aqueous this compound." Do not mix with organic solvent waste.
-
-
Liquid Waste (Organic Solvents):
-
If this compound is dissolved in an organic solvent, it should be collected in the appropriate non-halogenated or halogenated solvent waste container, ensuring the container is properly labeled with all chemical constituents.
-
2. Waste Labeling:
-
All waste containers must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the approximate concentration and quantity, and the date of accumulation.
3. Storage Pending Disposal:
-
Store all this compound waste in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure containers are tightly sealed to prevent any release of vapors or dust.
-
Store away from incompatible materials, such as strong oxidizing agents.
4. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.
-
The primary recommended method of disposal is incineration at a permitted hazardous waste facility.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
Essential Safety and Logistics for Handling 2-Carboxyphenol-d4
Core Hazards: 2-Carboxyphenol-d4 is a derivative of phenol and should be handled with the same precautions. Phenol is toxic, corrosive, and can be fatal upon skin contact, inhalation, or ingestion[1]. It can cause severe chemical burns and has an anesthetic effect that may delay the sensation of pain[1][2]. Additionally, as a deuterated compound, care must be taken to prevent hydrogen-deuterium exchange, which could compromise the isotopic purity of the material[3].
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory for handling this compound.
| Protection Type | Specification | Rationale & Citation |
| Hand Protection | Double gloving is recommended. For incidental contact, two pairs of nitrile gloves (≥4-mil) or one pair of thicker nitrile gloves (≥8-mil) can be used. For extensive work or in case of spills, heavy-duty gloves such as Butyl rubber or Viton® are required due to phenol's ability to penetrate standard nitrile gloves. Gloves should be changed immediately if contaminated.[1][4] | Prevents skin contact, which can cause severe burns and systemic toxicity. |
| Eye & Face Protection | Tightly fitting safety goggles and a face shield are required. Safety glasses are not sufficient.[1] | Protects against splashes that can cause severe and irreversible eye damage. |
| Body Protection | A fully buttoned lab coat and a chemical-resistant apron made of butyl rubber or neoprene should be worn, especially when there is a risk of splashes.[1][4] | Provides a barrier against skin contact and chemical burns. |
| Footwear | Closed-toe, chemical-resistant shoes must be worn at all times in the laboratory.[1][4] | Protects feet from spills. |
| Respiratory Protection | A respirator with an appropriate filter should be used if engineering controls are insufficient or during a large spill. All work with open containers should be conducted in a certified chemical fume hood.[1] | Minimizes inhalation exposure to dust or aerosols. |
Operational and Disposal Plans
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[5].
-
Keep the container tightly sealed to prevent moisture absorption and maintain the isotopic integrity of the compound[3][6]. Storage at 4°C is recommended for long-term stability[6].
Handling and Use:
-
All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure[1].
-
Avoid creating dust or aerosols[1].
-
Use dedicated, dry glassware to prevent contamination and hydrogen-deuterium exchange[3].
-
Do not eat, drink, or smoke in the laboratory[1].
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn[1].
Spill Management:
-
In case of a small spill, use an absorbent material like vermiculite to soak up the substance[2].
-
Collect the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal[2].
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal:
-
All waste materials, including contaminated absorbents and disposable PPE, must be treated as hazardous waste.
-
Dispose of the waste in a designated, sealed, and clearly labeled container.
-
Follow all local, state, and federal regulations for hazardous waste disposal. While some deuterated compounds like heavy water can be recycled, this is not a standard procedure for complex organic molecules and waste should be managed through a licensed hazardous waste disposal company[7][8][9].
Emergency Procedures
Skin Contact:
-
Rapid and immediate skin decontamination is critical.
-
Wipe the affected area with a low-molecular-weight polyethylene glycol (PEG 300 or PEG 400) if available. If not, flush with copious amounts of water for at least 15 minutes[4][2].
-
Seek immediate medical attention[4].
Eye Contact:
-
Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open[4].
-
Remove contact lenses if present and easy to do so.
-
Seek immediate medical attention[4].
Inhalation:
-
Move the individual to fresh air[10].
-
If breathing is difficult, administer oxygen.
-
Seek immediate medical attention.
Ingestion:
-
Do not induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention[5].
Experimental Workflow
The following diagram illustrates the workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. PHENOL FIRST AID and personal protective equipment [protocols.io]
- 3. benchchem.com [benchchem.com]
- 4. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 5. fishersci.com [fishersci.com]
- 6. chemscene.com [chemscene.com]
- 7. esemag.com [esemag.com]
- 8. Deuterium Labeled Compounds | ZEOCHEM [zeochem.com]
- 9. Heavy water recycling for producing deuterium compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. assets.thermofisher.com [assets.thermofisher.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
